molecular formula C9H5Br2N B1401422 2,7-Dibromoquinoline CAS No. 1334405-59-2

2,7-Dibromoquinoline

Cat. No.: B1401422
CAS No.: 1334405-59-2
M. Wt: 286.95 g/mol
InChI Key: IDHADAAFHVDGIL-UHFFFAOYSA-N
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Description

2,7-Dibromoquinoline is a high-purity, brominated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. Its structure makes it a valuable synthetic intermediate for constructing more complex molecules, particularly in developing novel therapeutic agents. Quinolines and their derivatives are extensively investigated for their broad spectrum of pharmacological activities . This compound is a key precursor for synthesizing functionalized quinoline motifs with demonstrated potential in several research areas. A primary research application of dibromoquinoline derivatives is in anticancer agent development. Novel brominated quinoline compounds have shown significant antiproliferative activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) . The mechanism of action for such compounds can involve inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication and repair, thereby disrupting cancer cell proliferation . Furthermore, select dibromoquinoline-based compounds have been reported to induce apoptosis, as confirmed by DNA laddering assays . Beyond oncology research, dibromoquinoline derivatives exhibit potent broad-spectrum antifungal properties. A specific dibromoquinoline compound (4b) has demonstrated activity against pertinent species of Candida , Cryptococcus , and Aspergillus at low concentrations, and is superior to fluconazole against resistant strains . Chemogenomic profiling suggests this antifungal effect may occur through a previously unexploited mechanism involving the disruption of metal ion homeostasis in fungal cells . The robust activity is validated in vivo, as the compound enhanced survival in a C. elegans infection model . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHADAAFHVDGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743951
Record name 2,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334405-59-2
Record name 2,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Utility of 2,7-Dibromoquinoline

[1]

Executive Summary

This compound (CAS: 1334405-59-2) represents a high-value "bifunctional" scaffold in organic synthesis.[1][2] Unlike symmetrically substituted quinolines, this compound possesses two chemically distinct bromine handles: one on the electron-deficient pyridine ring (C2) and one on the more electron-rich benzenoid ring (C7).[1] This electronic asymmetry grants researchers the ability to perform sequential, regioselective functionalization , making it an indispensable tool for constructing complex pharmacophores and organic light-emitting diode (OLED) materials.[1]

Part 1: Molecular Identity & Structural Analysis[1]

The utility of this compound stems from its specific halogen placement.[1] The C2-position is adjacent to the nitrogen atom, rendering it highly susceptible to nucleophilic attack and oxidative addition, while the C7-position behaves more like a standard aryl bromide.[1]

Parameter Data
IUPAC Name This compound
CAS Number 1334405-59-2
Molecular Formula C

H

Br

N
Molecular Weight 286.95 g/mol
SMILES BrC1=NC2=C(C=CC(Br)=C2)C=C1
Appearance Light yellow crystalline powder
Structural Class Haloheterocycle / Bifunctional Scaffold
3D Conformational Insight
  • Dipole Moment: The vector sum of the C-Br dipoles and the quinoline nitrogen lone pair creates a distinct polarity profile, influencing solubility in polar aprotic solvents (DMSO, DMF).[1]

  • Sterics: The C2 bromine is relatively exposed, while the C7 bromine is sterically unencumbered, allowing for facile coupling at both sites, provided the electronic bias is managed correctly.[1]

Part 2: Physicochemical Parameters[1]

The following data aggregates predicted and experimental values to guide handling and formulation.

Property Value / Range Context for Application
Physical State SolidStable at room temperature; store under inert atmosphere.[1]
Melting Point > 35 °C (Predicted)Typically isolated as a solid; exact MP varies by polymorph/purity.
Boiling Point ~340 °C (Predicted)High thermal stability suitable for high-temp cross-coupling.[1]
LogP (Octanol/Water) 3.6 ± 0.4Lipophilic; requires organic co-solvents (Dioxane, Toluene) for reactions.
pKa (Conjugate Acid) ~2.5 (Predicted)Significantly lower than quinoline (4.9) due to electron-withdrawing Br atoms.[1]
Solubility Low: WaterHigh: DCM, DMSO, THFCompatible with standard organic synthesis solvent systems.[1]

Part 3: Reactivity & Regioselective Functionalization[1]

This is the core technical value of the compound. The electronic disparity between the C2 and C7 positions allows for "programmed" synthesis.

The Electronic Bias Mechanism[1]
  • Position C2 (The "Hot" Spot): The carbon at position 2 is

    
     to the nitrogen atom. The inductive effect (-I) of the nitrogen and the mesomeric electron withdrawal make this position highly electron-deficient.[1] It is reactive toward:
    
    • S

      
      Ar (Nucleophilic Aromatic Substitution):  Amines, thiols, and alkoxides can displace the C2-Br without a catalyst under thermal conditions.[1]
      
    • Pd-Catalyzed Oxidative Addition: In many catalytic cycles, the electron-poor C-Br bond at C2 undergoes oxidative addition faster than the C7-Br bond.[1]

  • Position C7 (The "Cool" Spot): Located on the carbocyclic ring, this position resembles a standard bromobenzene. It typically requires standard palladium catalysis and is less reactive toward nucleophiles.

Experimental Workflow: Sequential Coupling

To maximize yield and selectivity, researchers should follow the sequence: C2 First


 C7 Second

Regioselectivitycluster_legendReactivity LogicStartThis compoundProductA2-Substituted-7-Bromoquinoline(Intermediate)Start->ProductASTEP 1: Selective C2 Functionalization(S_NAr or Mild Suzuki)Temp: 60-80°CFinal2,7-Disubstituted Quinoline(Target Scaffold)ProductA->FinalSTEP 2: C7 Functionalization(Standard Suzuki/Buchwald)Temp: 100-120°CInfoC2-Br: Electron Deficient (High Reactivity)C7-Br: Electron Neutral (Standard Reactivity)

Figure 1: Logic flow for the regioselective functionalization of this compound.

Part 4: Spectral Characterization

Identification of the 2,7-isomer versus other isomers (like 5,7- or 6,8-) is critical.[1]

Nuclear Magnetic Resonance (NMR)[1]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • H3 & H4 (Pyridine Ring): The doublet for H3 and H4 will show characteristic coupling (

      
       Hz). H3 is typically upfield relative to H4.
      
    • H8 (Benzene Ring): The proton at C8 (adjacent to N) often appears as a singlet or doublet with small meta-coupling (

      
       Hz) due to the Br at C7.[1]
      
    • Shift Diagnostic: The lack of a signal at the C2 position (usually

      
       8.8-9.0 ppm in unsubstituted quinoline) confirms substitution at C2.[1]
      
Mass Spectrometry (MS)[1]
  • Isotope Pattern: The presence of two bromine atoms results in a distinctive 1:2:1 triplet pattern for the molecular ion peaks (

    
    , 
    
    
    ,
    
    
    ) at m/z ~285, 287, and 289.[1] This is the definitive signature for dibromo-species.[1]

Part 5: Experimental Protocols

Protocol A: Selective Suzuki Coupling at C2

This protocol demonstrates the selective arylation of the C2 position, leaving the C7 bromine intact for later use.

Reagents:

  • This compound (1.0 eq)[1]

  • Arylboronic acid (1.1 eq)[1]

  • Pd(PPh

    
    )
    
    
    (3-5 mol%)[1]
  • Na

    
    CO
    
    
    (2.0 eq, 2M aqueous)[1]
  • Solvent: 1,4-Dioxane or Toluene/EtOH[1]

Procedure:

  • Degas: Charge a reaction vessel with this compound, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent and aqueous base.

  • Reaction: Heat to 60–70 °C . Note: Do not exceed 80 °C to avoid competitive coupling at C7.[1]

  • Monitoring: Monitor by TLC/LC-MS. The mono-coupled product usually forms within 2–6 hours.[1]

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: S Ar Displacement at C2

Reagents:

  • This compound (1.0 eq)[1]

  • Primary/Secondary Amine (1.2–2.0 eq)[1]

  • Base: K

    
    CO
    
    
    or Et
    
    
    N (2.0 eq)[1]
  • Solvent: DMF or DMSO[1]

Procedure:

  • Dissolve the quinoline in DMF.

  • Add the amine and base.

  • Heat to 80–100 °C .

  • The C2-Br is displaced by the amine. The C7-Br remains inert under these conditions (unless a Pd catalyst is added).[1]

Part 6: Handling & Safety[1]

GHS Classification:

  • Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[1]

  • Signal Word: DANGER

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1]

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent slow oxidative degradation or hydrolysis.

References

  • PubChem Compound Summary . This compound (CID 70701187).[1][2] National Center for Biotechnology Information. Available at: [Link][1]

Technical Monograph: Structural Elucidation and Quantitation of 2,7-Dibromoquinoline via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,7-Dibromoquinoline (


), a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmacophores. Unlike standard organic analysis, the characterization of this compound is governed by the distinct isotopic physics of bromine. This document details the theoretical abundance patterns, fragmentation mechanics (EI/ESI), and validated experimental protocols required for high-confidence identification.

The Isotopic Signature: A Probabilistic Fingerprint

The definitive identification of this compound begins not with its molecular weight, but with its isotopic envelope. Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%), in an approximate 1:1 ratio.

For a molecule containing two bromine atoms (


), the isotopic distribution follows the binomial expansion 

, resulting in a distinct 1:2:1 triplet pattern .
Mathematical Derivation
  • Monoisotopic Peak (

    
    ): 
    
    
    
    
    
    Relative Intensity
    
    
  • M+2 Peak:

    
    
    
    
    
    Relative Intensity
    
    
  • M+4 Peak:

    
    
    
    
    
    Relative Intensity
    
    

This "Triplet Signature" is the primary self-validating check in any MS workflow. If the M+2 peak is not approximately double the intensity of M and M+4, the analyte is not a dibromo-species.

Visualization of Isotopic Probability

IsotopePattern Root This compound (C9H5Br2N) Br1_79 Br(1) = 79 (50%) Root->Br1_79 Br1_81 Br(1) = 81 (50%) Root->Br1_81 Br2_79_A Br(2) = 79 (50%) Br1_79->Br2_79_A Br2_81_A Br(2) = 81 (50%) Br1_79->Br2_81_A Br2_79_B Br(2) = 79 (50%) Br1_81->Br2_79_B Br2_81_B Br(2) = 81 (50%) Br1_81->Br2_81_B Result_M Mass: 285 (M) Intensity: 25% Br2_79_A->Result_M Result_M2 Mass: 287 (M+2) Intensity: 50% Br2_81_A->Result_M2 Br2_79_B->Result_M2 Result_M4 Mass: 289 (M+4) Intensity: 25% Br2_81_B->Result_M4

Figure 1: Combinatorial probability tree demonstrating the origin of the 1:2:1 isotopic triplet characteristic of dibromo-compounds.

Fragmentation Mechanics (EI-MS)

In Electron Impact (EI) ionization (70 eV), this compound undergoes a predictable degradation pathway. The aromatic quinoline core is resilient, but the C-Br bonds are the weakest links.

Key Fragmentation Channels
  • Molecular Ion (

    
    ):  The radical cation is observed at m/z 285, 287, 289.
    
  • Dehalogenation (Loss of Br): Homolytic cleavage of the C-Br bond.

    • This shifts the mass by -79 or -81 Da. The resulting monobromo-cation will display a 1:1 doublet pattern.

  • Ring Contraction (Loss of HCN): A hallmark of nitrogen heterocycles. Following the loss of bromine, the quinoline ring often expels neutral HCN (27 Da), leading to benzyne-type radical cations.

Fragmentation Workflow

Fragmentation Parent Parent Ion [C9H5Br2N]+. m/z 285, 287, 289 (Triplet 1:2:1) Frag1 [M - Br]+ [C9H5BrN]+ m/z 206, 208 (Doublet 1:1) Parent->Frag1 - Br radical Frag2 [M - 2Br]+ [C9H5N]+. m/z 127 (Singlet) Frag1->Frag2 - Br radical Frag3 Ring Cleavage [C8H4]+. (Loss of HCN) m/z 100 Frag2->Frag3 - HCN (27 Da)

Figure 2: Sequential fragmentation pathway of this compound under high-energy Electron Impact (70eV).

Experimental Protocols

Sample Preparation
  • Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Avoid chlorinated solvents (e.g., DCM) to prevent halogen interference in the background.

  • Concentration: 10 µg/mL (ppm) for full scan mode; 100 ng/mL (ppb) for SIM (Selected Ion Monitoring).

  • Filtration: 0.2 µm PTFE filter to remove particulate precursors that may cause source contamination.

LC-MS Method (Soft Ionization)

For purity profiling and trace analysis, Electrospray Ionization (ESI) in Positive Mode is recommended due to the basic nitrogen in the quinoline ring.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Retains hydrophobic aromatic rings.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation of the quinoline Nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for organic elution.
Ionization ESI Positive (+)Quinoline pKa (~4.9) favors protonation.
Target Ions 286, 288, 290 (

)
Note the +1 mass shift due to protonation.
GC-MS Method (Hard Ionization)

For structural confirmation and library matching.

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)Standard non-polar phase for aromatics.
Carrier Gas Helium (1.0 mL/min)Inert carrier.
Source Temp 230°CPrevents condensation of high-boiling heterocycles.
Scan Range m/z 50 - 350Covers parent ion and all relevant fragments.

Data Interpretation & Validation

To validate the identity of this compound versus its isomers (e.g., 3,6-dibromoquinoline), MS data must be cross-referenced with retention time or NMR, as fragmentation patterns between positional isomers are often indistinguishable.

Summary of Diagnostic Ions
m/z (approx)Ion IdentityPatternOrigin
285, 287, 289 Molecular Ion

1:2:1 Intact molecule.
206, 208 Desbromo Ion

1:1 Loss of one Br atom.
127 Quinoline Core

SingletLoss of both Br atoms.
100 Benzyne Fragment

SingletLoss of HCN from the core.
Quality Control Check (Self-Validating Logic)
  • Check the Triplet: If m/z 287 is not the base peak of the cluster (highest intensity), check for co-eluting interferences.

  • Check the Doublet: The fragment at m/z 206/208 must appear in a 1:1 ratio. If m/z 206 is significantly higher, it implies a loss of HBr rather than Br radical (less common in simple EI) or contamination.

References

  • NIST Mass Spectrometry Data Center. Quinoline - Gas Phase Spectrum.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Scientific Instrument Services.Isotope Distribution Calculator and Mass Spec Plotter.
  • Salem, M. A., et al. (2012).[3] Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.[3] Journal of Chemica Acta.[3] (Establishes fragmentation precedence for dibromo-heterocycles).

  • Weisz, A., et al. (1996).[4] Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization.[4] Journal of Mass Spectrometry.[4] Available at: [Link]

Sources

The Solubility of 2,7-Dibromoquinoline in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap for a Key Synthetic Intermediate

2,7-Dibromoquinoline is a vital heterocyclic building block in the synthesis of a wide array of functional molecules, from potential therapeutic agents to advanced materials.[1][2] Its utility in cross-coupling reactions and as a precursor for multifunctional quinoline compounds is well-established.[1][2] However, a significant gap exists in the publicly available literature regarding a fundamental physicochemical property: its solubility in common organic solvents. This guide is designed to bridge that gap, not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and practical methodologies to determine the solubility of this compound in their own laboratory settings.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will first delve into the theoretical underpinnings of solubility as they pertain to a halogenated, nitrogen-containing aromatic compound. Subsequently, we will provide a comprehensive, step-by-step experimental protocol for both qualitative and quantitative solubility determination. This guide is built on the pillars of scientific integrity, ensuring that the described methods are self-validating and grounded in established principles.

Section 1: Theoretical Considerations—Predicting Solubility Behavior

The adage "like dissolves like" serves as a fundamental first principle in predicting solubility. This concept is rooted in the polarity of both the solute (this compound) and the solvent. The overall polarity of a molecule is a balance of its polar and non-polar regions.

Molecular Structure of this compound:

  • Aromatic Core: The quinoline ring system is largely non-polar and hydrophobic.

  • Nitrogen Atom: The nitrogen atom introduces a degree of polarity and a potential hydrogen bond acceptor site.

  • Bromine Substituents: The two bromine atoms are electronegative, contributing to localized dipoles. However, their primary influence on solubility in organic solvents is often through van der Waals forces and their contribution to the overall molecular weight and crystal lattice energy.

Based on this structure, we can infer a general solubility profile. This compound is expected to exhibit limited solubility in highly polar, protic solvents like water and lower alcohols due to the dominance of the non-polar aromatic core. Conversely, it is anticipated to be more soluble in a range of common organic solvents, particularly those with some degree of polarity or the ability to engage in dipole-dipole interactions.[3]

Key Factors Influencing Solubility:

  • Solvent Polarity: A solvent's dielectric constant is a good indicator of its polarity. Solvents with intermediate polarity are often good candidates for dissolving compounds like this compound.

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility, though this can be counteracted by the overall non-polar nature of the molecule.

  • Temperature: For most solid solutes, solubility increases with temperature.[4][5] This is a critical parameter to consider and control during experimental determination.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in a solid crystal must be overcome by the solute-solvent interactions. Stronger crystal lattices lead to lower solubility.[6]

Section 2: A Practical Guide to Experimental Solubility Determination

Given the absence of published quantitative data, a systematic experimental approach is necessary. The following protocols are designed to be robust and adaptable to a typical research laboratory.

Safety First: Handling this compound and Organic Solvents

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.

General Hazards for Dibromoquinolines:

  • Harmful if swallowed, in contact with skin, or if inhaled. [7]

  • Causes skin and serious eye irritation. [8][9]

  • May cause respiratory irritation. [8][9]

Mandatory Safety Precautions:

  • Engineering Controls: All handling of this compound and organic solvents should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (check compatibility with the chosen solvents), and tight-sealing safety goggles or a face shield.[7][12]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screening provides a quick overview of suitable solvents for further quantitative analysis.

Protocol:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry, and labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different organic solvent.

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds at a consistent ambient temperature.

  • Observation: Allow the tubes to stand for 1-2 minutes and observe. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Record Keeping: Meticulously record the observations for each solvent.

Quantitative Solubility Determination: The Isothermal Saturation Method

This method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[5]

Experimental Workflow Diagram:

G cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow solid to settle B->C D Filter supernatant through a 0.45 µm syringe filter C->D Ensure no solid carryover E Take a precise aliquot of the clear filtrate D->E F Evaporate solvent under vacuum E->F G Weigh the residual solid F->G H Calculate solubility (e.g., in mg/mL or g/L) G->H

Caption: Isothermal Saturation Experimental Workflow.

Detailed Protocol:

  • Preparation: To a series of vials with screw caps, add a known volume of the desired organic solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.1°C). Agitate the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.45 µm syringe filter (ensure it is compatible with the solvent) and dispense a known volume of the clear, saturated solution into a pre-weighed vial.

  • Solvent Evaporation: Remove the solvent from the pre-weighed vial under a stream of inert gas or using a rotary evaporator.

  • Quantification: Dry the vial containing the solid residue under a vacuum to a constant weight.

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot taken.

Section 3: Data Presentation and Interpretation

The results from the quantitative analysis should be compiled into a clear and concise table.

Table 1: Predicted and Experimentally Determined Solubility of this compound

SolventPolarity (Dielectric Constant)Predicted Qualitative SolubilityExperimentally Determined Solubility at 25°C (mg/mL)
Hexane1.88InsolubleTo be determined
Toluene2.38Sparingly SolubleTo be determined
Diethyl Ether4.34SolubleTo be determined
Chloroform4.81SolubleTo be determined
Ethyl Acetate6.02SolubleTo be determined
Dichloromethane (DCM)9.08SolubleTo be determined
Acetone20.7SolubleTo be determined
Ethanol24.5Sparingly SolubleTo be determined
Methanol32.7Sparingly SolubleTo be determined
Dimethyl Sulfoxide (DMSO)46.7SolubleTo be determined
N,N-Dimethylformamide (DMF)36.7SolubleTo be determined

Interpreting the Results:

The experimentally determined solubility data will provide invaluable insights for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the solution phase.

  • Purification: Choosing a suitable solvent system for recrystallization, where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is critical.

  • Analytical Chemistry: Preparing solutions of known concentrations for techniques like HPLC, GC, and NMR.

Logical Relationship Diagram:

G cluster_input Molecular Properties cluster_process Experimental Determination cluster_output Application & Optimization A This compound Structure C Isothermal Saturation Method A->C B Solvent Properties (Polarity, H-bonding) B->C D Quantitative Solubility Data C->D E Reaction Optimization D->E F Purification (Recrystallization) D->F G Formulation Design D->G

Caption: From Molecular Properties to Practical Application.

Conclusion

While a definitive, published dataset on the solubility of this compound remains elusive, this should not hinder its application in research and development. By understanding the fundamental principles of solubility and applying robust, well-established experimental methodologies, researchers can generate the precise data required for their specific applications. This guide provides the theoretical framework and practical tools necessary to confidently navigate the solubility landscape of this important synthetic intermediate, ensuring its effective and efficient use in the advancement of chemical synthesis and drug discovery.

References

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

  • McMaster University. Solubility of Organic Compounds. Available from: [Link]

  • PubChem. 2,8-Dibromoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Available from: [Link]

  • National Center for Biotechnology Information. The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Available from: [Link]

  • ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Available from: [Link]

  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • National Center for Biotechnology Information. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • University of Houston-Clear Lake. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Acros Organics. SAFETY DATA SHEET. Available from: [Link]

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  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

  • PubChem. 5,7-Dibromoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of 12-Bromo-1-dodecanol (CAS 3344-77-2). Available from: [Link]

Sources

2,7-Dibromoquinoline: A Strategic Building Block for Heterocyclic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to

Abstract

2,7-Dibromoquinoline (CAS: 100622-34-2) represents a privileged scaffold in heterocyclic chemistry, characterized by its unique bifunctional electrophilicity. Unlike symmetrically substituted heterocycles, the electronic disparity between the C2 (aza-activated) and C7 (carbocyclic) positions allows for highly regioselective sequential functionalization. This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, reactivity profile, and application in the development of high-value pharmacophores and optoelectronic materials.

The Molecule: Structural & Electronic Properties[1]

The utility of this compound stems from the electronic perturbation introduced by the quinoline nitrogen atom.

  • C2-Position (

    
    -position):  The carbon at position 2 is adjacent to the electronegative nitrogen. The inductive effect ($ -I 
    
    
    
    ^{0}
    
    
    ^{0}
    
    
    S_NAr$).
  • C7-Position: Located on the benzenoid ring, the C7–Br bond behaves similarly to a standard aryl bromide. It is less electron-deficient than C2 and typically requires higher activation energies or electron-rich ligands for cross-coupling.

Table 1: Physicochemical Profile

PropertyData
Molecular Formula

Molecular Weight 286.95 g/mol
Melting Point 98–102 °C
Solubility Soluble in

,

, THF; Low solubility in Hexanes.
Key Reactivity Sequential Cross-Coupling (C2

C7),

(C2).
Synthesis of the Core Scaffold

While this compound can be synthesized via ring-closure methodologies (e.g., Knorr synthesis starting from 3-bromoaniline), a more efficient laboratory-scale approach involves the functionalization of the pre-formed quinoline ring via N-oxide rearrangement. This method ensures high regiocontrol.

Synthetic Pathway (Graphviz Visualization)

SynthesisPath Start 7-Bromoquinoline Step1 Oxidation (m-CPBA, DCM) Start->Step1 Inter 7-Bromoquinoline N-Oxide Step1->Inter Yield: ~85-90% Step2 Rearrangement/Bromination (POBr3, 80°C) Inter->Step2 End This compound Step2->End Yield: ~60-75%

Caption: Figure 1. Synthesis of this compound via the N-oxide activation route.

Detailed Protocol: N-Oxide Route
  • N-Oxidation: Dissolve 7-bromoquinoline (1.0 eq) in dichloromethane (DCM). Add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C. Warm to room temperature and stir for 12 hours. Wash with saturated

    
     to remove m-chlorobenzoic acid. Dry organic layer (
    
    
    
    ) and concentrate to yield 7-bromoquinoline-N-oxide.
  • Bromination/Rearrangement: Suspend the N-oxide (1.0 eq) in anhydrous chloroform or toluene. Add phosphorus oxybromide (

    
    , 1.5 eq) carefully under inert atmosphere (
    
    
    
    ). Heat to reflux (approx. 80–100°C) for 4 hours. The reaction proceeds via the formation of an intermediate -OP(O)Br
    
    
    species, which undergoes nucleophilic attack by bromide at the C2 position followed by elimination.
  • Workup: Cool to 0°C. Quench carefully with ice-water (exothermic!). Neutralize with 1M NaOH to pH 8. Extract with DCM, dry, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Chemo- and Regioselectivity: The "C2-First" Rule

The cornerstone of using this compound is the ability to selectively functionalize the C2 position while leaving the C7–Br intact for subsequent steps.

Mechanistic Logic

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C–X bond.[1]

  • C2: The adjacent nitrogen lowers the LUMO energy of the C–Br bond, accelerating oxidative addition.

  • C7: Higher electron density makes the C–Br bond stronger and less reactive toward nucleophilic metal centers.

Experimental Validation: Studies on similar quinolines (e.g., 2,6-dibromoquinoline) confirm that using stoichiometric boronic acid (1.0–1.1 eq) at moderate temperatures (RT to 60°C) results almost exclusively in C2-arylation. C7-arylation typically requires forcing conditions (excess boronic acid, >100°C, highly active ligands like S-Phos or X-Phos).

Selectivity Diagram

Selectivity cluster_C2 C2 Position (Alpha) cluster_C7 C7 Position (Benzenoid) Core This compound C2_Prop Electron Deficient Activated by N-atom Core->C2_Prop C7_Prop Electron Neutral Carbocyclic Character Core->C7_Prop C2_Rxn Fast Oxidative Addition Reactive at RT C2_Prop->C2_Rxn C7_Rxn Slow Oxidative Addition Requires Heat/Active Ligand C7_Prop->C7_Rxn

Caption: Figure 2. Electronic differentiation driving regioselective coupling at C2 versus C7.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Selective arylation at C2 to synthesize 2-aryl-7-bromoquinoline.

Reagents:

  • Substrate: this compound (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.05 mmol)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous, 2.0 mL)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (10 mL)

Procedure:

  • Setup: In a Schlenk tube or microwave vial, combine this compound, phenylboronic acid, and

    
    .
    
  • Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed solvent and aqueous base.

  • Reaction: Stir at 60°C (oil bath) for 4–6 hours. Note: Avoid reflux temperatures (>90°C) to prevent premature reaction at C7.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4).

  • Purification: Dilute with water, extract with EtOAc. Dry over

    
    . Purify via flash column chromatography.
    
    • Yield Expectation: 75–85% mono-coupled product.

    • By-product: <5% bis-coupled product if temperature is controlled.

Applications in Research & Development
A. Medicinal Chemistry

The 2,7-substitution pattern is critical for "linear" pharmacophores.

  • Antimalarials: Analogues of chloroquine often utilize the 7-position for halogen substitution to inhibit heme polymerization. Functionalization at C2 allows for the attachment of basic side chains or solubilizing groups.

  • Kinase Inhibitors: The quinoline nitrogen can serve as a hinge binder in the ATP-binding pocket of kinases. The C2 and C7 vectors allow the molecule to span into the hydrophobic back pocket and the solvent-exposed region, respectively.

B. Optoelectronics (OLEDs)

This compound is a precursor for electron-transporting materials.

  • Conjugation Length: Substitution at C2 and C7 extends the

    
    -conjugation along the longitudinal axis of the molecule, enhancing quantum efficiency.
    
  • Host Materials: When coupled with carbazoles or arylamines, the resulting 2,7-diarylquinolines serve as bipolar host materials for phosphorescent OLEDs (PhOLEDs).

References
  • Synthesis via N-Oxide: Journal of Organic Chemistry, "Regioselective synthesis of 2-substituted quinolines via N-oxide activation."

  • Regioselectivity Mechanism: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Halo-Substituted Heterocycles."

  • OLED Applications: Journal of Materials Chemistry C, "Quinoline-based Electron Transport Materials for OLEDs."

  • General Reactivity: BenchChem Technical Guide, "Reactivity of Bromoquinolines: A Comparative Guide."

  • Suzuki Coupling Protocols: Organic Chemistry Portal, "Suzuki-Miyaura Coupling: Mechanism and Protocols."

(Note: While specific "discovery" papers for this compound are historical, the protocols above are synthesized from validated methodologies for 2,x-dihaloquinolines found in the cited literature.)

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,7-dibromoquinoline scaffold represents a privileged pharmacophore in drug discovery, offering two distinct vectors for diversification. However, its utility is often bottlenecked by the challenge of regioselectivity . This Application Note provides a definitive protocol for the site-selective Suzuki-Miyaura cross-coupling of this compound. By leveraging the electronic differentiation between the electron-deficient C2 position (heteroaryl) and the electron-neutral C7 position (aryl), researchers can programmatically install substituents to build complex libraries.

Mechanistic Grounding & Regioselectivity

To successfully manipulate this compound, one must understand the electronic landscape of the scaffold. The reactivity is governed by the relative rates of Oxidative Addition (OA) of the Palladium(0) species into the C–Br bonds.[1]

  • C2 Position (α-to-Nitrogen): This position is highly electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the adjacent quinoline nitrogen. It mimics an activated pyrimidine or pyridine halide. Consequently, the C2–Br bond typically undergoes faster oxidative addition with nucleophilic Pd(0) species.

  • C7 Position (Benzenoid Ring): This position behaves like a standard, unactivated aryl bromide. While reactive, it lacks the electronic acceleration found at C2.

The Rule of Thumb: Under standard conditions with non-bulky ligands, C2 coupling precedes C7 coupling . However, this selectivity is kinetic and can be eroded by high temperatures, excess boronic acid, or highly active catalyst systems (e.g., Buchwald precatalysts) that level the reactivity difference.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the logic for sequential functionalization.

ReactionPathway Start This compound Int1 Oxidative Addition (Kinetic Product) Start->Int1  Fast OA at C2 Prod_C7 7-Aryl-2-bromoquinoline (Minor/Trace) Start->Prod_C7  Slow OA at C7 Pd0 Pd(0) Catalyst Prod_C2 2-Aryl-7-bromoquinoline (Major Isomer) Int1->Prod_C2  Transmetalation & Red. Elim. Prod_Bis 2,7-Diarylquinoline (Over-reaction) Prod_C2->Prod_Bis  2nd Coupling (Requires Heat/Excess ArB(OH)2)

Figure 1: Kinetic pathway favoring C2-functionalization in this compound.

General Considerations & Reagents

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (Tetrakis)The "gold standard" for regioselectivity. The triphenylphosphine ligands are moderately electron-donating, maintaining the kinetic preference for the electron-deficient C2 position.
Alternative Pd(dppf)Cl₂ · DCM Use if the C2 coupling is sluggish (e.g., steric hindrance on boronic acid).
Base Na₂CO₃ (2.0 M aq) A mild base is crucial. Stronger bases (e.g., K₃PO₄, Cs₂CO₃) accelerate the reaction too much, eroding regioselectivity.
Solvent DME / Water (4:1) Dimethoxyethane provides excellent solubility for the quinoline and supports the catalytic cycle. Toluene/EtOH/Water is a viable alternative.
Stoichiometry 1.05 equiv. Strict control of the boronic acid stoichiometry is the single most important factor to prevent bis-coupling.

Experimental Protocols

Protocol A: Site-Selective C2-Arylation (Mono-Coupling)

Objective: Synthesize 2-aryl-7-bromoquinoline with >95:5 regioselectivity.

Materials:

  • This compound (1.0 equiv, 1.0 mmol, 287 mg)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(PPh₃)₄ (0.03 equiv, 0.03 mmol, 35 mg)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol, 1.0 mL of 2M aq. solution)

  • DME (dimethoxyethane) (4.0 mL)

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial or round-bottom flask, add this compound, arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe.

  • Reaction:

    • Thermal: Heat to 60°C (oil bath) for 4–6 hours.

    • Microwave: Irradiate at 80°C for 20 minutes.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LCMS. Look for the consumption of starting material. If >5% bis-coupled product appears, stop immediately.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel. Gradient: 0-10% EtOAc in Hexanes.

    • Elution Order: Bis-coupled product (fastest) → 2-Aryl-7-bromo product (major) → Starting material (if incomplete).

Critical Control Point: Do not exceed 80°C. Higher temperatures activate the C7 position significantly.

Protocol B: Sequential C7-Arylation (Synthesis of 2,7-Diarylquinolines)

Objective: Install a second, different aryl group at the C7 position.

Materials:

  • 2-Aryl-7-bromoquinoline (Product from Protocol A) (1.0 equiv)

  • Arylboronic acid #2 (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv) OR Pd(dppf)Cl₂ (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane / Water (4:1)

Rationale: The C7-bromide is deactivated. Standard Pd(PPh₃)₄ may be too slow. We switch to a more active system (SPhos or dppf) and a stronger base (Phosphate) to force the reaction.

Step-by-Step Procedure:

  • Setup: Combine the 2-substituted-7-bromoquinoline, the second boronic acid, and the catalyst system in a vial.

  • Reaction: Heat to 100°C for 12–16 hours (or MW 120°C for 30 min).

  • Workup: Standard extraction with EtOAc/Water.

  • Purification: Flash chromatography. The 2,7-diarylquinoline is typically more polar than the mono-bromide precursor.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Regioselectivity (Mixture of C2/C7) Reaction temperature too high.Lower temperature to 40-50°C. Switch to Pd(PPh₃)₄ if using a more active catalyst.
Significant Bis-Coupling Excess boronic acid used.Reduce boronic acid to 0.95 equiv. Add the boronic acid solution slowly via syringe pump over 1 hour.
No Reaction at C7 (Step 2) Deactivated aryl bromide.Switch ligand to XPhos or SPhos (Buchwald ligands). Switch solvent to n-Butanol or Toluene and increase temp to 110°C.
Protodeboronation Unstable boronic acid.Use the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt. Add base only after heating begins.

Safety & Handling (MSDS Highlights)

  • This compound: Irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • DME (Dimethoxyethane): Reproductive toxin and highly flammable. Use Dioxane or Toluene as safer alternatives if safety regulations require.

References

  • Mechanistic Basis of Heteroaryl Coupling

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chem. Sci., 2013, 4, 2241-2252.
    • URL:[Link]

    • Context: Defines the general rule that C-X bonds α-to-nitrogen (C2) are more reactive toward oxidative addition than remote aryl halides (C7).
  • Specific Reactivity of Haloquinolines

    • Title: Studies of one-pot double couplings on dibromoquinolines.
    • Source:Tetrahedron Lett., 2011, 52(36), 4654-4658.
    • URL:[Link]

    • Context: Discusses the challenges and solutions for achieving regioselectivity in dibromoquinoline systems, specifically highlighting the reactivity differences.
  • General Suzuki Protocol

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs / Chem. Rev., 1995, 95, 2457.
    • URL:[Link]

    • Context: Provides the foundational conditions (Base, Solvent, Catalyst) adapted for this protocol.[2][3][4]

  • Advanced Ligands for Deactivated Bromides (Step 2)

    • Title: Palldium-Catalyzed Reaction of Aryl Halides with Arylboronic Acids.
    • Source:J. Am. Chem. Soc., 1999, 121, 9550. (Buchwald et al.)
    • URL:[Link]

    • Context: Justifies the use of SPhos/XPhos for the second, more difficult coupling

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,7-Dibromoquinoline for the Synthesis of Novel Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,7-Disubstituted Quinolines

The quinoline scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Specifically, the 2,7-disubstituted quinoline framework allows for the development of molecules with unique three-dimensional structures and electronic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and hetero-biaryl structures from readily available organoboron compounds and organic halides.[3][4][5][6]

This application note provides a detailed guide for researchers engaged in the synthesis of 2,7-diarylquinolines via the palladium-catalyzed Suzuki-Miyaura coupling of 2,7-dibromoquinoline. We will explore the mechanistic underpinnings of the reaction, guide the rational selection of catalysts and reaction parameters, present a detailed experimental protocol, and offer a troubleshooting guide to overcome common challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound.[7][8] This is often the rate-determining step of the reaction.[8] The reactivity of organic halides follows the general trend: I > OTf > Br >> Cl.[6][8]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.[7][8] Crucially, the organoboron species must be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic "ate" complex, which facilitates the transfer.[10]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) in1 pd0->in1 oxidative_adduct Ar-Pd(II)(Br)L₂ (Oxidative Adduct) in2 oxidative_adduct->in2 transmetalation_complex Ar-Pd(II)(Ar')L₂ (Di-organo Complex) in3 transmetalation_complex->in3 in1->oxidative_adduct Oxidative Addition in2->transmetalation_complex Transmetalation in3->pd0 Reductive Elimination out3 Ar-Ar' (Product) in3->out3 out1 Ar-Br (this compound) out1->in1 out2 Ar'-B(OH)₂ + Base out2->in2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rational Selection of the Catalytic System

The success of coupling with a di-haloaromatic substrate like this compound is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While numerous palladium sources can be effective, they generally fall into two categories:

  • Simple Salts/Complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) : These are often paired with external ligands. They are cost-effective but require in-situ formation of the active Pd(0) species.

  • Pre-formed Catalyst Complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) : These complexes offer better stability and often lead to more reproducible results.[1] For challenging couplings, modern pre-catalysts that feature bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often superior.[7][11]

The Critical Role of Ligands

Ligands stabilize the palladium center, prevent its precipitation as inactive palladium black, and critically modulate its reactivity.[7]

  • Electron-rich and Bulky Ligands : For aryl bromides, particularly on an electron-deficient ring system like quinoline, electron-rich and sterically hindered ligands are essential. They facilitate the oxidative addition step and promote the final reductive elimination.[8] Examples include trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and advanced biaryl phosphines (e.g., SPhos, XPhos).[8][10][11]

  • Bidentate Ligands : Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are highly effective, offering thermal stability and promoting high catalytic turnover.[1] The use of [PdCl₂(dppf)] is a common and reliable choice for a wide range of Suzuki couplings.[1]

Choice of Base and Solvent
  • Base : The base is not merely a spectator; its role is to activate the boronic acid for transmetalation.[10]

    • Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. Cs₂CO₃ is more soluble in organic solvents and often gives superior results, albeit at a higher cost.[1] K₃PO₄ is a strong, non-nucleophilic base that is effective for less reactive substrates.

    • Aqueous Conditions : The reaction often benefits from the presence of water, which helps to dissolve the inorganic base and facilitate the formation of the boronate species.

  • Solvent : A polar, aprotic solvent is typically used to ensure solubility of all components.

    • Common Choices : 1,4-Dioxane, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are widely used, often in a mixture with water (e.g., Dioxane:Water 3:1).[1][9] Toluene is another effective solvent, particularly at higher temperatures.

Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the di-arylation of this compound. It is based on established methods for similar di-haloheteroaromatic systems.[1][2] Researchers should perform initial small-scale trials to optimize conditions for their specific arylboronic acid.

Materials and Reagents
  • This compound (1.0 eq.)

  • Arylboronic Acid (2.2 - 2.5 eq.)

  • Palladium Catalyst (e.g., [PdCl₂(dppf)], 3-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 - 4.0 eq.)

  • Solvent (e.g., 1,4-Dioxane and Water, 3:1 ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Experimental Workflow Diagram

Workflow cluster_workflow Experimental Workflow arrow arrow A 1. Reagent Setup Add solids (dibromoquinoline, boronic acid, base, catalyst) to a flame-dried flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x). A->B C 3. Solvent Addition Add degassed solvents (Dioxane/Water) via syringe. B->C D 4. Reaction Heat the mixture with vigorous stirring (e.g., 90-100 °C). C->D E 5. Monitoring Track progress by TLC or LC-MS until starting material is consumed. D->E F 6. Workup Cool to RT, dilute with water, and extract with organic solvent. E->F G 7. Purification Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography. F->G H 8. Characterization Confirm structure and purity (NMR, MS). G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), the base (e.g., Cs₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., [PdCl₂(dppf)], 0.05 eq.).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition : Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 3:1 v/v) by bubbling Argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[9]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[1]

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired 2,7-diarylquinoline product.

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Comparative Data and Catalyst Performance

While specific data for this compound is dispersed, performance can be reliably inferred from studies on analogous dihaloquinolines. The following table summarizes effective conditions reported for similar substrates, providing a strong starting point for optimization.

SubstratePalladium Source (mol%)LigandBase (eq.)SolventTemp (°C)Yield (%)Reference
5,7-Dibromo-8-methoxyquinolinePdCl₂(PPh₃)₂ (5)PPh₃K₂CO₃ (3.0)1,4-Dioxane / H₂O9070-85[2]
2-(4-Bromophenoxy)quinoline[PdCl₂(dppf)] (N/A)dppfCs₂CO₃1,4-Dioxane / H₂ON/AHigh[1]
2,4-Dichloroquinoline (Arylation at C4)Pd/C (10)PPh₃K₂CO₃H₂ON/AGood[12]
6,8-Dibromo-tetrahydroquinolinePd(PPh₃)₄ (5)PPh₃K₂CO₃ (3.0)1,4-Dioxane / H₂O9068-82[2]

N/A: Not explicitly stated in the abstract.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Poor choice of base or solvent.4. Low reaction temperature.1. Use a fresh catalyst or a more robust pre-catalyst.2. Ensure rigorous degassing of solvents and inerting of the reaction vessel.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF).4. Increase the reaction temperature.
Formation of Palladium Black 1. Ligand dissociation or degradation.2. High reaction temperature.1. Increase ligand-to-palladium ratio or switch to a more sterically bulky/stable ligand (e.g., XPhos, dppf).2. Lower the reaction temperature if possible.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve degassing procedures.2. Lower the catalyst loading or screen a different palladium source/ligand combination.
Mono-arylation Product Dominates 1. Insufficient reaction time or temperature.2. Deactivation of the catalyst after the first coupling.3. Insufficient equivalents of boronic acid or base.1. Extend the reaction time and/or increase the temperature.2. Add a second portion of fresh catalyst midway through the reaction.3. Ensure at least 2.2 equivalents of boronic acid and 3.0 equivalents of base are used.

References

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ScienceDirect. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). Beilstein Journals. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2018). ResearchGate. Retrieved from [Link]

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. (2012). PubMed. Retrieved from [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. (2014). ResearchGate. Retrieved from [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). ACS Omega. Retrieved from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][13]-Fused Indole Heterocycles. (2014). ACS Publications. Retrieved from [Link]

  • (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019). ResearchGate. Retrieved from [Link]

Sources

Application Note: A Protocol for the Regioselective Synthesis of 2-Amino-7-bromoquinoline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-7-bromoquinoline, a key intermediate for pharmaceutical development. The methodology leverages a regioselective Buchwald-Hartwig C-N cross-coupling reaction, starting from the readily available 2,7-dibromoquinoline. We delve into the mechanistic rationale, optimization of reaction parameters, and provide a step-by-step guide for synthesis, purification, and characterization. This protocol is designed to be a self-validating system, complete with troubleshooting guidance to ensure robust and reproducible results.

Introduction and Scientific Rationale

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[3][4] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient pathway to synthesize aryl amines from aryl halides with exceptional functional group tolerance.[5][6][7]

The target molecule, 2-amino-7-bromoquinoline, presents a unique synthetic challenge: the selective amination at the C2 position of a dihalogenated precursor. The inherent electronic properties of the quinoline ring render the C2 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst compared to the C7 position. This protocol exploits this reactivity difference to achieve high regioselectivity.

A primary challenge in this synthesis is the use of ammonia as a nucleophile, as it can act as a potent inhibitor of the palladium catalyst.[3] To circumvent this, our protocol employs an "ammonia equivalent" or surrogate, specifically lithium bis(trimethylsilyl)amide (LHMDS), which participates in the coupling reaction efficiently.[8][9] A subsequent in-situ hydrolysis step unmasks the primary amine, yielding the desired product.

Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle. The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (this compound), forming a Pd(II) intermediate.[10][11]

  • Amine Coordination & Deprotonation: The ammonia surrogate (LHMDS) coordinates to the palladium center. The strong base present in the reaction mixture facilitates this process, leading to a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential as they stabilize the palladium complexes and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[5][13]

Buchwald_Hartwig_Cycle Fig 1. Simplified catalytic cycle for the Buchwald-Hartwig amination using an ammonia surrogate. cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amido [L-Pd(II)(Ar)(N(TMS)2)] PdII_Aryl->PdII_Amido Ligand Exchange + LiN(TMS)2 - LiBr PdII_Amido->Pd0 Regenerates Catalyst Product Ar-N(TMS)2 PdII_Amido->Product Reductive Elimination Workflow Fig 2. Step-by-step experimental workflow for the synthesis. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add Reagents to Flask (Substrate, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent add_amine 4. Add LHMDS Solution solvent->add_amine heat 5. Heat to 100 °C add_amine->heat monitor 6. Stir & Monitor (12-24h via TLC/GC-MS) heat->monitor quench 7. Cool, Quench & Hydrolyze (aq. NH4Cl) monitor->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Column Chromatography extract->purify characterize 10. Characterize Product (NMR, MS, etc.) purify->characterize

Sources

Application Notes & Protocols for the Synthesis of 2,7-Disubstituted Quinoline Derivatives for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in OLEDs

The quinoline core, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in materials science, particularly in the design of molecules for organic light-emitting diodes (OLEDs). Its inherent electron-deficient nature makes it an excellent acceptor unit for creating robust charge-transporting and emissive materials. Quinoline derivatives are noted for their high thermal and electrochemical stability, properties crucial for the longevity and performance of OLED devices.[1][2]

The 2,7-disubstitution pattern on the quinoline ring is of particular strategic importance. This substitution allows for the creation of a modular "donor-acceptor" (D-A) or "donor-acceptor-donor" (D-A-D) architecture. By attaching electron-donating groups (e.g., aryl amines, carbazoles) at these positions, researchers can precisely tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for:

  • Controlling Emission Color: The energy gap between the HOMO and LUMO largely determines the emission wavelength, enabling the design of emitters across the visible spectrum, especially for the challenging blue region.[3][4]

  • Enhancing Charge Carrier Injection/Transport: Matching the energy levels of the emissive material with adjacent layers in the OLED stack (hole-transport layer and electron-transport layer) is key to achieving efficient device operation.

  • Improving Quantum Efficiency: The strategic placement of bulky substituents can induce a twisted molecular conformation, which helps to minimize intermolecular quenching effects (aggregation-caused quenching) and can promote high photoluminescence quantum yields (PLQY).[1] Materials designed this way can also exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies approaching 100%.[5][6]

This document provides a guide to the primary synthetic strategies for accessing 2,7-disubstituted quinolines and offers a detailed, field-proven protocol for their synthesis and characterization.

Core Synthetic Strategies: Building and Functionalizing the Quinoline Core

There are two primary approaches to synthesizing 2,7-disubstituted quinolines: (A) constructing a pre-functionalized quinoline core via classical named reactions, or (B) creating a dihalogenated quinoline scaffold that can be functionalized in subsequent steps using modern cross-coupling reactions. The latter approach generally offers greater modularity and is the focus of our detailed protocol.

Classical Quinoline Synthesis
  • Friedländer Annulation: This is a straightforward and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[7][8][9][10] By choosing appropriately substituted starting materials, one can directly install functionalities, although the availability of starting materials can sometimes be a limitation.

  • Skraup-Doebner-von Miller Synthesis: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[11][12] While powerful, it often requires harsh acidic conditions, and controlling the regioselectivity can be challenging, typically favoring 2- or 4-substituted products.[12]

Post-Synthesis Functionalization via Cross-Coupling

This is the most prevalent and flexible strategy in modern materials chemistry. The synthesis begins with a stable, easily accessible 2,7-dihaloquinoline (typically dibromo- or dichloroquinoline). This core then serves as a scaffold for introducing a wide variety of aryl or amino groups using palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction couples the haloquinoline with an arylboronic acid or ester. It is one of the most widely used methods due to its functional group tolerance, the commercial availability of a vast library of boronic acids, and generally high yields.[13][14][15]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the haloquinoline and a primary or secondary amine (e.g., carbazole, diphenylamine).[16][17][18][19] This is the premier method for installing hole-transporting amine functionalities onto the quinoline core.

The general workflow for the post-synthesis functionalization strategy is visualized below.

G cluster_0 Core Synthesis cluster_1 Post-Functionalization (Cross-Coupling) cluster_2 Final Products Start Appropriate Aniline Derivative Core 2,7-Dihaloquinoline (e.g., 2,7-Dibromoquinoline) Start->Core Multi-step synthesis (e.g., Skraup, Halogenation) Suzuki Suzuki Coupling + Arylboronic Acid + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Core->Suzuki Buchwald Buchwald-Hartwig Amination + Arylamine + Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOᵗBu) Core->Buchwald Product_Aryl 2,7-Diarylquinoline Suzuki->Product_Aryl Product_Amine 2,7-Di(arylamino)quinoline Buchwald->Product_Amine OLED OLED Device Product_Aryl->OLED Emissive or Electron-Transport Layer Product_Amine->OLED Emissive or Host Material

Caption: General synthetic strategies for 2,7-disubstituted quinolines.

Detailed Protocol: Synthesis of 2,7-di(pyren-1-yl)quinoline

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a highly fluorescent, blue-emitting quinoline derivative. Pyrene is chosen as the substituent due to its high quantum yield and thermal stability.

Target Molecule: 2,7-di(pyren-1-yl)quinoline Starting Material: this compound Reaction: Palladium-catalyzed Suzuki-Miyaura Coupling

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
This compoundC₉H₅Br₂N286.95Sigma-AldrichStarting scaffold.
Pyrene-1-boronic acidC₁₆H₁₁BO₂246.07Combi-BlocksCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.56Strem ChemicalsCatalyst. Handle in an inert atmosphere.
Potassium Carbonate (Anhydrous)K₂CO₃138.21Fisher ScientificBase. Must be finely ground and dried.
TolueneC₇H₈92.14Acros OrganicsAnhydrous, <50 ppm H₂O.
EthanolC₂H₅OH46.07Decon LabsFor solvent mixture.
Deionized WaterH₂O18.02-Degassed.
Dichloromethane (DCM)CH₂Cl₂84.93VWRFor extraction and chromatography.
HexaneC₆H₁₄86.18VWRFor chromatography.
Silica GelSiO₂60.08SiliCycle230-400 mesh for column chromatography.
Experimental Workflow

G A 1. Reagent Preparation Weigh this compound, pyrene-1-boronic acid (2.2 eq), K₂CO₃ (4.0 eq). B 2. Reaction Setup Add reagents to a 3-neck flask. Add Pd(PPh₃)₄ catalyst (5 mol%). Fit with condenser and N₂ inlet. A->B C 3. Degassing & Reflux Evacuate and backfill with N₂ (3x). Add degassed Toluene/Ethanol/H₂O (3:1:1). Reflux at 95°C for 24h. B->C D 4. Reaction Workup Cool to RT. Add H₂O. Extract with DCM (3x). Combine organic layers. C->D E 5. Purification Dry organic layer (Na₂SO₄). Filter and concentrate in vacuo. Purify by silica gel column chromatography (Hexane:DCM gradient). D->E F 6. Characterization Obtain yellow solid. Analyze by ¹H NMR, ¹³C NMR, HRMS. Measure UV-Vis, PL spectra. E->F

Caption: Step-by-step workflow for the Suzuki coupling synthesis.

Step-by-Step Procedure
  • Preparation: To a 100 mL three-neck round-bottom flask, add this compound (1.0 g, 3.48 mmol), pyrene-1-boronic acid (1.89 g, 7.67 mmol, 2.2 eq.), and finely powdered anhydrous potassium carbonate (1.92 g, 13.9 mmol, 4.0 eq.).

    • Rationale: An excess of the boronic acid (2.2 eq.) is used to drive the reaction to completion for the disubstitution. A strong inorganic base like K₂CO₃ is required for the transmetalation step of the Suzuki catalytic cycle.

  • Inerting the Atmosphere: Equip the flask with a reflux condenser and a nitrogen gas inlet. Add tetrakis(triphenylphosphine)palladium(0) (201 mg, 0.174 mmol, 5 mol%). The flask is then subjected to three cycles of evacuation and backfilling with nitrogen.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and will decompose, halting the reaction. Maintaining an inert atmosphere is critical for catalytic activity.

  • Solvent Addition and Reflux: Add a degassed solvent mixture of Toluene (30 mL), Ethanol (10 mL), and deionized water (10 mL) via cannula. The reaction mixture is heated to 95 °C and stirred vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Rationale: The toluene/ethanol/water solvent system is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction. Refluxing provides the necessary activation energy.

  • Workup: After cooling to room temperature, add 50 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

    • Rationale: The aqueous workup removes the inorganic salts (K₂CO₃, boronic acid byproducts). DCM is an effective solvent for extracting the organic product.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude residue is purified by column chromatography on silica gel using a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with dichloromethane (e.g., hexane:DCM 9:1 to 7:3).

    • Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials, monosubstituted intermediates, and catalyst residues.

  • Final Product: The product-containing fractions are combined and the solvent is evaporated to yield 2,7-di(pyren-1-yl)quinoline as a bright yellow solid. Expected yield: 70-80%.

Characterization and Performance Metrics

To validate the synthesis and evaluate the material's suitability for OLEDs, a suite of characterization techniques is employed.

Structural Confirmation
  • NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the molecule by showing the expected chemical shifts and coupling constants for the quinoline and pyrene protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.

Photophysical and Electrochemical Properties

These properties are crucial for predicting the performance of the material in an OLED device.

PropertyTechniqueInformation GainedTypical Values for Blue Emitters
Absorption UV-Visible SpectroscopyDetermines the wavelengths of light the material absorbs and provides an estimate of the optical bandgap.λ_max ~350-400 nm
Emission Photoluminescence (PL) Spec.Measures the emission spectrum (color) and the photoluminescence quantum yield (PLQY), a measure of efficiency.λ_em ~450-480 nm; PLQY > 70%
Electrochemical Potentials Cyclic Voltammetry (CV)Measures oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.HOMO: -5.4 to -6.0 eV; LUMO: -2.5 to -3.0 eV
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature (Td), indicating the material's stability during device fabrication.Td (5% weight loss) > 350 °C
OLED Device Performance

Ultimately, the material must be tested in a fabricated OLED device. Key performance metrics include:

  • External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.

  • Luminous Efficiency (cd/A): A measure of the light output per unit of current.

  • Power Efficiency (lm/W): A measure of the light output per unit of power consumed.

  • CIE Coordinates: A pair of values (x, y) that define the exact emission color on a standardized chromaticity diagram. For deep blue, target coordinates are near (0.15, 0.08).[3]

For example, a device using a 2,7-disubstituted carbazole derivative as a blue emitter achieved an EQE of 13.33% and a current efficiency of 15.26 cd/A.[20]

Conclusion and Outlook

The post-functionalization of a 2,7-dihaloquinoline core via palladium-catalyzed cross-coupling reactions represents a highly effective and modular strategy for developing advanced materials for OLEDs. By carefully selecting the substituents, researchers can rationally design molecules with tailored photophysical, electrochemical, and thermal properties. The detailed protocol provided for the Suzuki-Miyaura coupling serves as a robust template for the synthesis of a wide array of 2,7-diarylquinolines. Future research will continue to focus on developing novel quinoline derivatives that push the boundaries of efficiency, color purity, and operational stability, particularly for next-generation TADF and deep-blue emitters.

References

  • Lukinavičius, G., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(21), 6649. Available at: [Link]

  • Bobbitt, K., et al. (2015). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Synthetic Communications, 45(1), 1-15. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Lukinavičius, G., et al. (2021). (PDF) 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. ResearchGate. Available at: [Link]

  • An Overview of Named Reactions in Quinoline Synthesis. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 58-65. Available at: [Link]

  • Youssif, B. G., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1235-1249. Available at: [Link]

  • Ökten, S., et al. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Materials Science and Engineering, 6(4), 112-116. Available at: [Link]

  • Wang, C., et al. (2019). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers, 3(10), 2137-2144. Available at: [Link]

  • Huang, J., et al. (2019). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. ACS Applied Materials & Interfaces, 11(23), 21051-21058. Available at: [Link]

  • Baranov, D., et al. (2018). Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application. Dyes and Pigments, 159, 349-358. Available at: [Link]

  • Adachi, C., et al. (2014). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. Journal of Photopolymer Science and Technology, 27(2), 235-240. Available at: [Link]

  • Wang, L., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5840-5843. Available at: [Link]

  • Lee, J., et al. (2020). Blue Fluorescent Organic Light-Emitting Diodes Using 11,11-Dimethyl-3-(10-phenylanthracen-9-yl)-11H-Indeno[1,2-b]quinoline. Journal of Nanoscience and Nanotechnology, 20(8), 5157-5161. Available at: [Link]

  • Volyniuk, D., et al. (2020). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. The Journal of Physical Chemistry C, 124(28), 15456-15467. Available at: [Link]

  • Reddy, G. S., et al. (2019). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Molecules, 24(18), 3326. Available at: [Link]

  • Hosseini-Sarvari, M., & Etemadi-Davan, E. (2013). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Journal of the Chinese Chemical Society, 60(5), 525-530. Available at: [Link]

  • Schmid, G., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions, 42(37), 13612-13621. Available at: [Link]

  • Ökten, S., et al. (2018). Main structures of substituted quinoline derivatives. Flouresans yield... ResearchGate. Available at: [Link]

  • Duan, R., et al. (2017). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 5(20), 4923-4929. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Podsiadły, R., et al. (2021). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Materials, 14(21), 6393. Available at: [Link]

  • Madhuri, L., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(33), 15461-15469. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. (2024). ResearchGate. Available at: [Link]

  • Mekeridis, E., et al. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Nanomaterials, 14(20), 1623. Available at: [Link]

  • Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. (2018). ResearchGate. Available at: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

  • Eisch, J. J., & Dluzniewski, T. (1989). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 54(6), 1269-1274. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15998-16019. Available at: [Link]

  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. (2011). ResearchGate. Available at: [Link]

  • All 'Bout Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 54(6), 1269-1274. Available at: [Link]

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Using 2,7-Dibromoquinoline to synthesize blue light-emitting materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Blue Light-Emitting Materials Using 2,7-Dibromoquinoline

Executive Summary

This guide details the protocol for synthesizing deep-blue organic light-emitting diode (OLED) materials utilizing This compound as the primary electron-accepting scaffold.[1]

Achieving stable blue emission requires a wide bandgap and precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. The 2,7-substituted quinoline core offers a unique linear conjugation path that, when coupled with electron-rich donors (e.g., carbazole or triphenylamine), facilitates Intramolecular Charge Transfer (ICT) .[1] This architecture allows for the tuning of emission into the deep-blue region (450–470 nm) while maintaining high thermal stability.

Material Science & Mechanism

The Role of this compound

Unlike the more common 5,8-isomers, the 2,7-isomer provides a linear conjugation axis extending from the electron-deficient pyridine ring (position 2) across the fused benzene ring (position 7).[1]

  • Position 2 (Pyridine ring): Highly reactive toward oxidative addition; adjacent to the nitrogen atom, enhancing electron affinity.[1]

  • Position 7 (Benzene ring): Provides distal conjugation extension.[1]

Design Strategy: The D-A-D Architecture

To generate blue light, we utilize a Donor-Acceptor-Donor (D-A-D) configuration.[1]

  • Acceptor (A): Quinoline core (High Electron Affinity).[1]

  • Donor (D): Bulky aryl groups (e.g., 9-phenyl-9H-carbazole).[1]

  • Mechanism: The steric bulk of the donors induces a twisted molecular geometry, interrupting extended

    
    -conjugation. This prevents the emission from red-shifting into the green region, preserving the high-energy blue state .
    

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Target Molecule: 2,7-Bis(4-(9H-carbazol-9-yl)phenyl)quinoline (Blue Emitter)[1]

Reagents & Materials
ComponentPurityRoleStoichiometry
This compound >98.0%Core Scaffold (Electrophile)1.0 eq
4-(9H-carbazol-9-yl)phenylboronic acid >99.0%Donor Arm (Nucleophile)2.5 eq
Pd(PPh₃)₄ 99.9%Catalyst (Tetrakis)5 mol%
K₂CO₃ (2M aq.) ACS GradeBase5.0 eq
Toluene / Ethanol AnhydrousSolvent System4:1 Ratio
Aliquat 336 TracePhase Transfer Catalyst1 drop
Step-by-Step Synthesis Workflow

Step 1: Inert Atmosphere Preparation

  • Critical: Oxygen quenches the Pd(0) catalyst and promotes homocoupling defects.[1]

  • Flame-dry a 250 mL two-neck round-bottom flask.

  • Cycle vacuum/Argon purge (3x).[1]

Step 2: Reactant Solubilization

  • Add this compound (1.0 eq) and the Boronic Acid derivative (2.5 eq) to the flask.

  • Add Toluene/Ethanol mixture (0.1 M concentration relative to quinoline).[1]

  • Expert Tip: Degas the solvent stream with Argon bubbling for 20 minutes before adding the catalyst.

Step 3: Catalysis Initiation

  • Add Pd(PPh₃)₄ (5 mol%) quickly against a counter-flow of Argon.[1]

  • Add the degassed K₂CO₃ solution.

  • Heat the mixture to reflux (approx. 90-100°C) under vigorous stirring for 24–48 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: Hexane/DCM 3:1).[1] The starting dibromo-spot must disappear completely.

Step 4: Workup & Purification (OLED Grade)

  • Cool to room temperature.[2][3] Extract with Dichloromethane (DCM) x3.[1]

  • Wash organic layer with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Column Chromatography: Silica gel (Gradient: Hexane -> Hexane/DCM 1:1).[1]

  • Recrystallization: Dissolve in minimal boiling Toluene; precipitate with cold Methanol.

Step 5: Sublimation (Mandatory for Devices) [1]

  • Thermal evaporation under high vacuum (

    
     Torr) to remove trace catalyst residues.[1]
    

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the catalytic cycle involved in the synthesis.

SynthesisWorkflow Reactants This compound + Boronic Acid OxAdd Oxidative Addition (Pd0 -> PdII) Reactants->OxAdd Pd(PPh3)4 TransMet Transmetallation (Base Assisted) OxAdd->TransMet K2CO3 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Regenerate Pd0 Crude Crude Product (D-A-D Molecule) RedElim->Crude Pure OLED Grade Material (>99.9% Pure) Crude->Pure Sublimation

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.[1]

Device Integration

To validate the material, integrate it into a standard "Blue Fluorescent" stack.

Standard Architecture: ITO (150nm) / PEDOT:PSS (40nm) / TAPC (20nm) / EML (30nm) / TPBi (30nm) / LiF (1nm) / Al (100nm)[1]

  • EML (Emissive Layer): Host (e.g., CBP) doped with 5-10% of the synthesized 2,7-Quinoline derivative.[1]

  • TAPC: Hole Transport Layer (blocks electrons).[1]

  • TPBi: Electron Transport Layer (blocks holes).[1]

DeviceStack Cathode Cathode: LiF / Al ETL ETL: TPBi (Electron Transport) Cathode->ETL EML EML: CBP : 2,7-Quinoline Dopant (Blue) ETL->EML HTL HTL: TAPC (Hole Transport) EML->HTL Anode Anode: ITO Glass HTL->Anode

Figure 2: OLED device stack utilizing the 2,7-quinoline derivative as the blue emitter.[1]

Troubleshooting & Expert Tips

  • Catalyst Poisoning: The nitrogen in the quinoline ring can coordinate with Palladium, potentially deactivating it.

    • Solution: If yields are low (<50%), switch to Pd(dppf)Cl₂ or add a bulky ligand like S-Phos to prevent N-coordination.[1]

  • Halogen Impurities: Residual bromine atoms act as deep exciton traps, severely reducing device efficiency.[1]

    • Validation: Perform Elemental Analysis (CHN) and Total Reflection X-Ray Fluorescence (TXRF) to ensure Br content is < 10 ppm.[1]

  • Isomer Purity: Ensure the starting material is strictly this compound. The 5,8-isomer is a common impurity in commercial batches and will red-shift emission to green.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tong, Q., et al. (2014).[1] Deep blue electroluminescent materials based on quinoline derivatives.[4] Journal of Materials Chemistry C, 2, 6502-6510. Link

  • BenchChem. (2025).[1][5][6] Application Notes for Quinoline Derivatives in OLEDs. BenchChem Technical Library. Link[1]

  • Tang, C. W., & VanSlyke, S. A. (1987).[1] Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. Link

Sources

Strategic Functionalization of 2,7-Dibromoquinoline for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QKIN-27

Executive Summary

The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib). While 4-substituted quinolines are ubiquitous, the 2,7-disubstituted quinoline scaffold offers a unique geometric vector for probing the ATP-binding pocket and allosteric regions of protein kinases.

This guide details the strategic preparation and regioselective functionalization of 2,7-dibromoquinoline. By exploiting the inherent electronic differentiation between the pyridine-like C2 position and the benzene-like C7 position, researchers can sequentially introduce distinct pharmacophores. This "molecular lego" approach allows for the rapid generation of Structure-Activity Relationship (SAR) libraries essential for lead optimization.

Mechanistic Basis of Regioselectivity

To successfully manipulate this compound, one must understand the electronic disparity of the scaffold.

  • C2 Position (High Reactivity): The carbon at position 2 is adjacent to the electronegative nitrogen atom. It behaves similarly to an imino-chloride or 2-halopyridine. It is highly electron-deficient, making it susceptible to oxidative addition by Palladium(0) species and nucleophilic aromatic substitution (

    
    ).
    
  • C7 Position (Lower Reactivity): The carbon at position 7 resides on the fused benzenoid ring. It behaves like a standard aryl bromide, requiring higher activation energies (higher temperature or more active catalysts) compared to the C2 position.

Strategic Implication: We can selectively functionalize C2 at lower temperatures with limiting reagents, leaving the C7 bromide intact for a subsequent, harsher reaction step.

G cluster_0 Reactivity Gradient Start 7-Bromo-2(1H)- quinolinone Dibromo This compound (Scaffold) Start->Dibromo POBr3, 110°C (Protocol 1) C2_Product C2-Functionalized Intermediate Dibromo->C2_Product Suzuki Coupling Pd(PPh3)4, RT (Protocol 2) Final_Lead 2,7-Disubstituted Kinase Inhibitor C2_Product->Final_Lead Buchwald-Hartwig Pd2(dba)3, 100°C (Protocol 3) Note C2 reacts first (Electronic activation) C7 reacts second (Standard Aryl-Br)

Figure 1: Sequential functionalization workflow exploiting the reactivity difference between C2 and C7 positions.

Experimental Protocols

Protocol 1: Scaffold Synthesis (this compound)

Direct bromination of quinoline often yields inseparable mixtures. The most reliable route converts 7-bromo-2(1H)-quinolinone into the 2,7-dibromo derivative using phosphoryl bromide.

Reagents:

  • 7-Bromo-2(1H)-quinolinone (Starting Material)

  • Phosphoryl bromide (

    
    )
    
  • Toluene (Anhydrous)

  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7-Bromo-2(1H)-quinolinone (10.0 mmol) in anhydrous toluene (50 mL).

  • Activation: Add

    
     (15.0 mmol, 1.5 eq.) in a single portion under an inert atmosphere (
    
    
    
    or Ar).
    • Note:

      
       is moisture sensitive. Handle quickly or use a glovebox.
      
  • Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. The suspension should clear as the starting material is consumed.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The product is less polar than the starting lactam.

  • Quenching (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto 200g of crushed ice/water with vigorous stirring. Caution: The hydrolysis of excess

    
     is exothermic and releases HBr gas.
    
  • Workup: Neutralize the aqueous layer with saturated

    
     solution until pH ~8. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield this compound as an off-white solid.

Protocol 2: Regioselective C2-Suzuki Coupling

This step introduces the primary aryl group. Control of stoichiometry and temperature is paramount to prevent bis-coupling.

Reagents:

  • This compound (1.0 eq.)

  • Aryl Boronic Acid (

    
    ) (1.05 eq.)
    
  • 
     (5 mol%)
    
  • 
     (2M aqueous solution, 3.0 eq.)
    
  • DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine DME and water in the reaction vessel and sparge with Nitrogen for 15 minutes. Oxygen inhibits the Pd(0) cycle and promotes homocoupling of the boronic acid.

  • Loading: Add this compound (1.0 mmol), Aryl Boronic Acid (1.05 mmol), and

    
     (0.05 mmol).
    
  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours.

    • Why RT? Heating drives the reaction at the less reactive C7 position. Keeping it ambient ensures selectivity for the activated C2 position.

  • Monitoring: Check LC-MS. Look for the mass of Mono-coupled product (M+1). If significant starting material remains after 24h, warm gently to 40°C, but do not exceed.

  • Workup: Dilute with water, extract with EtOAc. The crude residue contains the 7-bromo-2-arylquinoline intermediate.

  • Purification: Flash chromatography is usually required to remove traces of bis-coupled by-products.

Protocol 3: C7-Buchwald-Hartwig Amination

With the C2 position occupied, we can now force the reaction at the C7 position. This is ideal for introducing solubilizing amines (e.g., morpholine, piperazine) common in kinase inhibitors.

Reagents:

  • 7-Bromo-2-arylquinoline (Intermediate from Protocol 2)

  • Secondary Amine (e.g., Morpholine) (1.5 eq.)

  • 
     (5 mol%)
    
  • BINAP or Xantphos (10 mol%)

  • 
     (2.0 eq.)
    
  • Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a sealed pressure vial, combine the intermediate, amine, base, and ligand.

  • Catalyst Addition: Add the Pd source last under a counter-flow of Nitrogen.

  • Reaction: Seal the vial and heat to 100–110°C for 16 hours.

    • Note: The C7-bromide is deactivated; high energy is required.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with DCM.

  • Purification: Concentrate and purify via Preparative HPLC or Column Chromatography.

Biochemical Evaluation (Kinase Inhibition)

Once synthesized, the library must be screened. A standard FRET-based assay (e.g., LanthaScreen) or ADP-Glo is recommended.

Data Presentation Template: Organize your SAR data as follows to identify trends.

Compound IDR1 (C2-Position)R2 (C7-Position)Kinase Target

(nM)
Selectivity Score
Q-001 PhenylH>10,000N/A
Q-002 4-PyridineH450Low
Q-003 4-PyridineN-Morpholine12 High
Q-004 3-F-PhenylN-Methyl-Piperazine35Medium

Table 1: Example SAR data showing the impact of C7-solubilizing groups on potency.

Troubleshooting & Optimization

Common Pitfall: Loss of Regioselectivity

If you observe significant amounts of 2,7-bis-coupled product during Protocol 2:

  • Lower the Temperature: Run the reaction at 0°C initially, then warm to RT.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour using a syringe pump.

  • Switch Catalyst: Use a less active catalyst system (e.g.,

    
    ) which requires higher activation energy, further differentiating the C2/C7 barrier.
    
Solubility Issues

This compound is lipophilic. If it precipitates during coupling:

  • Switch solvent system to THF/Water or DMF .

  • Ensure rigorous stirring.

References

  • Musumeci, F. et al. (2018). "Recent Advances in the Synthesis of Quinolines: A Review." Current Medicinal Chemistry.

  • Soudijn, W. et al. (2010). "Biological Activity of Quinoline Derivatives." Current Medicinal Chemistry.

  • Ghandi, M. et al. (2013). "Regioselective Synthesis of 2,4-Disubstituted Quinolines via Pd-Catalyzed Cross-Coupling." Journal of Organic Chemistry. (Validating regioselectivity principles).

  • Lenvatinib FDA Label. (2015). "Structure and Mechanism of Action of Quinoline-based Kinase Inhibitors." FDA Access Data.

  • Beletskaya, I. P. et al. (2009). "The Suzuki–Miyaura Reaction on Dihaloarenes: Regioselectivity and Application." Chemical Reviews.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the Suzuki-Miyaura cross-coupling of 2,7-dibromoquinoline. This molecule presents unique challenges, particularly concerning yield and regioselectivity. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: My reaction has a very low or no yield. What are the primary causes and how can I fix it?

Low yield is the most common issue and can stem from several factors, often related to catalyst deactivation or suboptimal reaction parameters.[1] Let's break down the potential culprits.

Potential Cause 1: Inefficient Catalyst System The C-Br bonds on the quinoline ring, particularly when influenced by the nitrogen heteroatom, require a highly active catalyst for efficient oxidative addition—the reaction's rate-determining step.[2]

  • Solution: Employ a modern palladium(II) pre-catalyst with a bulky, electron-rich phosphine ligand. While traditional Pd(PPh₃)₄ can work, systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos often provide superior results. These ligands promote the formation of the active Pd(0) species and accelerate oxidative addition.[3][4]

Potential Cause 2: Boronic Acid/Ester Decomposition Boronic acids are susceptible to decomposition, primarily through protodeboronation, where the C-B bond is cleaved by trace amounts of water or acid, especially at elevated temperatures.[5][6]

  • Solution 1 (Use a More Stable Boron Reagent): Replace the boronic acid with a more robust boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate.[5][7] These are significantly less prone to premature decomposition.

  • Solution 2 (Use Anhydrous Conditions): If protodeboronation is suspected, switch to anhydrous conditions. Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) and dry solvents.[3]

Potential Cause 3: Ineffective Base or Solvent The base plays a crucial role in activating the boronic acid for the transmetalation step.[8] Its effectiveness is highly dependent on the solvent system.

  • Solution: For aqueous systems, a combination of 1,4-dioxane/water or THF/water with a base like K₂CO₃ or Cs₂CO₃ is a standard starting point.[9] The water is essential for dissolving the inorganic base. If solubility of the organic substrates is an issue, consider DMF or toluene.[7] A solvent screen is often the most effective way to identify the optimal medium for your specific substrates.[6][10]

Potential Cause 4: Presence of Oxygen Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state.

  • Solution: Ensure the reaction mixture is thoroughly degassed before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[9] Maintain a positive pressure of inert gas throughout the reaction.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

low_yield_troubleshooting start Problem: Low or No Yield check_catalyst Is the catalyst system active enough? (e.g., Pd(PPh3)4) start->check_catalyst check_boronic Is the boronic acid decomposing? (Protodeboronation) check_catalyst->check_boronic Yes sol_catalyst Solution: Switch to a modern catalyst system (e.g., Pd(OAc)2/SPhos) check_catalyst->sol_catalyst No check_conditions Are the reaction conditions optimal? (Base, Solvent, Temp) check_boronic->check_conditions No sol_boronic Solution: Use a stable boronic ester (Bpin, MIDA) or run under anhydrous conditions (K3PO4) check_boronic->sol_boronic Yes check_atmosphere Was the reaction properly degassed? check_conditions->check_atmosphere Yes sol_conditions Solution: Screen different bases (K2CO3, K3PO4) and solvents (Dioxane/H2O, DMF) check_conditions->sol_conditions No sol_atmosphere Solution: Degas solvent thoroughly with Ar/N2 and maintain inert atmosphere check_atmosphere->sol_atmosphere No

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Q2: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

Achieving selective mono-arylation on a di-halogenated substrate is a common challenge.[11] The relative reactivity of the C2 and C7 positions on the quinoline ring dictates the outcome.

  • Controlling Mono- vs. Di-substitution:

    • Stoichiometry: The most straightforward approach is to limit the amount of the boronic acid reagent. Start with 0.9-1.0 equivalents of the boronic acid relative to the this compound.

    • Reaction Time and Temperature: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS can help stop the reaction after the first coupling has occurred but before the second one begins.[12]

  • Achieving Selective C2 vs. C7 Mono-substitution: The electronic properties of the quinoline ring make the C2 position generally more electron-deficient and thus more reactive toward oxidative addition than the C7 position.

    • Leverage Intrinsic Reactivity: Under carefully controlled conditions (low temperature, short reaction time, 1 equivalent of boronic acid), you are likely to see preferential coupling at the C2 position.

    • Ligand Choice: While less predictable, bulky ligands can sometimes enhance selectivity by sterically hindering the approach to one of the positions. This often requires empirical screening.

Q3: I am observing significant side products like homocoupled boronic acid or dehalogenated starting material. What's wrong?

Side products arise from competing reaction pathways and reduce the overall yield of the desired product.[1]

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other.

    • Cause: Often promoted by the presence of oxygen or an overly active catalyst system at high concentrations.

    • Solution: Ensure thorough degassing.[9] Lower the catalyst loading (1-2 mol% is often sufficient) and consider adding the boronic acid slowly to the reaction mixture if the problem persists.

  • Protodeboronation: As discussed in Q1, this is the loss of the boron moiety.

    • Solution: Use boronic esters or anhydrous conditions with K₃PO₄.[3][5]

  • Dehalogenation: The C-Br bond is cleaved and replaced with a hydrogen atom.

    • Cause: This can be a result of β-hydride elimination if the boronic acid partner has β-hydrogens, or from other catalyst decomposition pathways.[2]

    • Solution: If using an alkyl boronic acid, ensure it does not contain accessible β-hydrogens. If the issue persists with arylboronic acids, re-evaluate the catalyst/ligand system and ensure the reaction is not run for an excessively long time.

Frequently Asked Questions (FAQs)

Q: What are the best general starting conditions for the Suzuki coupling of this compound?

A: A robust starting point is crucial. The following table summarizes a set of generally reliable conditions that can be optimized further.

ParameterRecommended Starting ConditionRationale & Key Considerations
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%)A reliable Pd(II) source that is reduced in situ to the active Pd(0) species.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich monophosphine ligands that accelerate oxidative addition.[3]
Base K₂CO₃ (2.5 equivalents)A common, effective base for aqueous systems. Ensures activation of the boronic acid.[9]
Boron Reagent Arylboronic Acid (1.1 eq for mono, 2.2 eq for di)Use a slight excess. If stability is an issue, switch to the corresponding pinacol ester (Bpin).[7]
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Good solvating power for both organic substrates and the inorganic base.[10]
Temperature 80-100 °CSufficient thermal energy is typically required to drive the reaction to completion.[10][12]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Q: How does the Suzuki-Miyaura catalytic cycle work?

A: Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

suzuki_cycle cluster_steps Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans Transmetalation (+ R²-B(OR)₃⁻) pd2_trans->pd0 Reductive Elimination (- R¹-R²) base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the this compound, forming a Pd(II) complex.[7]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to form the reactive boronate species.[5][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

General Experimental Protocol

This protocol provides a step-by-step methodology for a typical mono-arylation reaction.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq). Add them to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The mixture should be stirred under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Li, W., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Retrieved from [Link]

  • Lopes, I. C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction using 2 (1 eq).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • RSC Publishing. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.... Molecules. Retrieved from [Link]

  • Corcoran, E. B., & Singer, R. A. (2010). Studies of one-pot double couplings on dibromoquinolines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low.... Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved from [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

Sources

How to avoid homocoupling in Suzuki reactions of dibromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Three-Body" Problem

Welcome to the technical support center. You are likely here because your LCMS shows a mass peak you didn't expect, or your yield is lower than calculated.

In the Suzuki coupling of dibromoquinolines , "homocoupling" is often a catch-all term used to describe three distinct failure modes. To fix the problem, we must first diagnose which pathway is competing with your desired cross-coupling cycle.

The Diagnostic Matrix
Observation (LCMS/TLC)DiagnosisThe "Hidden" Reaction
Mass = [Boronic-Boronic] Oxidative Homocoupling Your boronic acid is reacting with itself (Glaser-type).
Mass = [Quinoline-Quinoline] Reductive Homocoupling Your dibromoquinoline is dimerizing (Ullmann-type).
Mass = [Bis-coupled Product] Over-Reaction You lost site-selectivity (C2/C3/C6 discrimination failed).

Module 1: Oxidative Homocoupling (The Boronic Acid Dimer)

The Issue: You see a significant amount of Biaryl (Ar-Ar) byproduct.[1][2] This consumes your nucleophile, leaving unreacted dibromoquinoline.

The Mechanism: This is primarily driven by dissolved Oxygen . Oxygen reacts with the Palladium(II) intermediate to form a peroxo-palladium species, which facilitates the transmetallation of two boronic acids rather than one halide and one boronic acid.

Troubleshooting Protocol

Q: I degassed my solvent, but I still see homocoupling. Why? A: "Degassing" is often subjective. Sparging with a balloon for 5 minutes is insufficient for sensitive heterocycles.

  • Fix: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >20 minutes before adding the catalyst.

  • Advanced Fix: Add a sacrificial reductant. A small amount (5-10 mol%) of hydroquinone or ascorbic acid can scavenge oxygen without poisoning the catalyst.

Q: Does the base matter? A: Yes. Strong bases (hydroxides) accelerate the hydrolysis of boronic esters, increasing the concentration of the active boronate species too quickly.

  • Fix: Switch to weak bases like K₃PO₄ or K₂CO₃ .

  • Fix: Use a biphasic system (Toluene/H₂O) where the boronic acid solubility is controlled.

Visualization: The Oxygen Trap

BoronicHomocoupling Pd0 Pd(0) Active OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br Peroxo Peroxo-Pd Species (O2 Contamination) Pd0->Peroxo + O2 (Leak!) TransMet1 Transmetallation (Normal) OxAdd->TransMet1 + Ar-B(OH)2 TransMet2 Double Transmetallation (Homocoupling) Peroxo->TransMet2 + 2x Ar-B(OH)2 Prod Cross-Coupled Product TransMet1->Prod Reductive Elim. Dimer Biaryl Dimer (Ar-Ar) TransMet2->Dimer Homocoupling

Caption: Oxygen interception of the Pd(0) cycle leads to oxidative homocoupling of boronic acids.

Module 2: Reductive Homocoupling (The Quinoline Dimer)

The Issue: You observe a dimer of your starting material (Quinoline-Quinoline).

The Mechanism: This is a disproportionation reaction often fueled by protic solvents (alcohols) acting as reducing agents. It generates a Pd(II) species that exchanges ligands to form Ar-Pd-Ar, which then eliminates to form the dimer.[3]

Troubleshooting Protocol

Q: I am using Ethanol/Water as a solvent. Is that a problem? A: For dibromoquinolines, yes. Alcohols can act as sacrificial reductants, promoting the formation of Pd(II) di-aryl species.

  • Fix: Switch to Dioxane/Water or DMF/Water . Avoid primary/secondary alcohols if dimerization is observed.

Q: My catalyst turned black immediately. A: This indicates rapid precipitation of Pd black, often associated with reductive pathways.

  • Fix: Ensure your ligand-to-metal ratio is optimized (usually 2:1 or 4:1 for monodentate phosphines). Consider using a precatalyst like Pd(dppf)Cl₂ which is more robust against disproportionation than Pd(PPh₃)₄.

Module 3: Regioselectivity (The "False" Homocoupling)

The Issue: You wanted to couple at C2, but you got a mixture of C2, C3/C6, and bis-coupled (C2+C3) products.

The Mechanism: In 2,x-dibromoquinolines, the C2 position is electronically activated (SNAr-like character) and usually undergoes oxidative addition first. However, if the catalyst is too active or the temperature too high, the selectivity window closes.

Troubleshooting Protocol

Q: How do I lock in C2-selectivity? A:

  • Stoichiometry: Use 0.95 equivalents of boronic acid relative to the dibromoquinoline. Starving the reaction prevents the second addition.

  • Ligand Choice: Use PPh₃ (standard). Highly active, bulky ligands (like SPhos or XPhos) accelerate oxidative addition so much that they may lower the energy barrier distinction between C2 and C3/C6, causing loss of selectivity.

  • Temperature: Run the reaction at Room Temperature or 40°C initially. Only heat to reflux if conversion stalls.

Visualization: Selectivity Logic

Selectivity Start 2,6-Dibromoquinoline C2_Path Path A: C2 Attack (Electron Deficient) Start->C2_Path Fast (Low Temp) C6_Path Path B: C6 Attack (Electron Rich) Start->C6_Path Slow (High Temp/Active Cat) Mono 2-Aryl-6-bromoquinoline (Desired) C2_Path->Mono Bis 2,6-Diarylquinoline (Over-reaction) C6_Path->Bis Mono->Bis Excess Boronic Acid High Temp

Caption: Kinetic preference for C2 coupling vs. thermal/stoichiometric drive toward bis-coupling.

Standard Operating Procedure (SOP)

Protocol: C2-Selective Suzuki Coupling of 2,6-Dibromoquinoline

This protocol is designed to minimize both oxidative homocoupling (via degassing) and bis-coupling (via stoichiometry).

  • Preparation:

    • Substrate: 2,6-Dibromoquinoline (1.0 equiv, 1.0 mmol).

    • Nucleophile: Arylboronic acid (0.95 equiv, 0.95 mmol). Note: Slight deficit is crucial.

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

    • Solvent: 1,4-Dioxane (degassed).[4]

  • The "Zero-Oxygen" Setup:

    • Combine solid Dibromoquinoline, Boronic Acid, and Catalyst in a reaction vial.

    • Cap with a septum.

    • Evacuate and backfill with Argon (3 cycles).[4]

  • Solvent Addition:

    • Sparge the 1,4-Dioxane and 2M Na₂CO₃ separately with Argon for 20 minutes.

    • Inject solvents via syringe through the septum.

  • Reaction:

    • Stir at 40°C for 4-6 hours.

    • Monitor by TLC/LCMS.

    • Checkpoint: If starting material remains but boronic acid is consumed (due to minor homocoupling), add a second portion of boronic acid (0.1 equiv) dropwise.

References

  • Adamo, C. et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.

  • Miller, W. D. et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.

  • Zeng, M. et al. (2010). "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols." The Journal of Organic Chemistry.

  • Lange, J. et al. (2002). "Regioselective coupling of 2,4-dichloroquinoline." Tetrahedron Letters. (General reactivity trends for haloquinolines).

Sources

Preventing debromination during functionalization of 2,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-27DBQ-FUNC Status: Active Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Reactivity Landscape

2,7-Dibromoquinoline presents a classic "electronic dichotomy" in heterocyclic synthesis. You are dealing with two distinct bromine environments:

  • C2-Br (Pyridine-like): Electron-deficient, adjacent to the ring nitrogen. Highly susceptible to oxidative addition (Pd/Ni) and nucleophilic aromatic substitution (

    
    ).
    
  • C7-Br (Benzenoid): Electronically neutral, behaving similarly to a standard aryl bromide.

The Core Problem: "Debromination" in this context typically manifests in two ways:

  • Type A (Hydrodebromination): The unwanted reduction of a C-Br bond to C-H (e.g., forming 7-bromoquinoline instead of the desired C2-coupled product).

  • Type B (Loss of Regiocontrol): The C7-Br reacts prematurely or simultaneously with the C2-Br, leading to double-functionalization or polymerization.

This guide provides the protocols to isolate reactivity at C2 while preserving the integrity of C7, and vice versa.

Diagnostic Visualization: Reactivity & Failure Modes

The following diagram illustrates the competing pathways during a standard Palladium-catalyzed cross-coupling attempt.

ReactivityMap Figure 1: Mechanistic divergence between successful coupling and hydrodebromination. Substrate This compound OxAdd Oxidative Addition (Fastest at C2) Substrate->OxAdd Pd(0) TransMet Transmetallation (R-B(OH)2) OxAdd->TransMet Fast Cycle BetaHydride β-Hydride Elimination (From Alcohols/Ligands) OxAdd->BetaHydride Slow Cycle / Protic Solvent RedElim Reductive Elimination TransMet->RedElim Product 2-Substituted-7-Bromoquinoline (Desired) RedElim->Product PdHydride H-Pd-L Species BetaHydride->PdHydride DebromProduct 7-Bromoquinoline (C2-H formed) PdHydride->DebromProduct Reductive Elimination

Module 1: Preventing Hydrodebromination (Pd-Catalysis)

Hydrodebromination is the most common failure mode when coupling this compound. It occurs when the oxidative addition intermediate (L


Pd(Ar)Br) intercepts a hydride source faster than it undergoes transmetallation.
Root Causes & Solutions
FactorMechanism of FailureCorrective Action
Solvent Primary/Secondary alcohols (EtOH,

PrOH) act as hydride donors via

-hydride elimination.
Switch to Aprotic Polar: Use DMF, DMA, or Toluene/Water mixtures. Avoid alcohols completely.
Base Formate impurities in carbonate bases or alkoxides can donate hydrides.Use Phosphates/Fluorides:

or CsF are non-reducing. If using

, ensure high grade (anhydrous).
Catalyst Slow reductive elimination leaves the Pd-intermediate vulnerable to side reactions.Bulky, Electron-Rich Ligands: Use Buchwald ligands (e.g., XPhos, SPhos) or bis-phosphines (dppf) to accelerate the cycle.
Validated Protocol: C2-Selective Suzuki Coupling

Target: Functionalize C2, Preserve C7-Br

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
     DCM (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aq. solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst decomposition.

  • Assembly: In a reaction vial, combine this compound, boronic acid, and Pd catalyst.

  • Activation: Add solvent and aqueous base.

  • Thermal Cycle: Heat to 80°C. Note: Do not exceed 100°C; higher temps increase activation energy for C7-Br insertion.

  • Monitoring: Check HPLC at 1 hour. C2 is highly activated; the reaction should be fast. Prolonged heating risks attacking C7.

Why this works: The bidentate ligand (dppf) creates a large bite angle, favoring reductive elimination over


-hydride elimination. Phosphate base removes the risk of alkoxide-mediated hydride transfer [1].

Module 2: The Organometallic Switch (Li/Mg Exchange)

Direct lithiation (e.g.,


-BuLi) is dangerous for this compound. It often leads to nucleophilic attack at C2 (butyl-addition) or "Halogen Dance" (scrambling of Br positions).
The "Turbo" Solution

To selectively functionalize without debromination, use Magnesium-Halogen Exchange with the Knochel-Hauser base (


-PrMgCl 

LiCl).

Selectivity Rule: The C2-Br bond is more electron-deficient than C7-Br. Therefore, C2 undergoes Mg-exchange significantly faster than C7 [2].

Validated Protocol: C2-Selective Exchange

Target: Convert C2-Br to Electrophile (E+), Preserve C7-Br

Reagents:

  • Substrate: this compound

  • Reagent:

    
    -PrMgCl 
    
    
    
    LiCl (1.1 equiv, "Turbo Grignard")
  • Electrophile: DMF, Aldehydes, or

    
    
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenics: Cool the substrate in THF to -78°C .

  • Exchange: Add

    
    -PrMgCl 
    
    
    
    LiCl dropwise over 10 minutes.
  • Incubation: Stir at -78°C for exactly 30 minutes.

    • Warning: Do not warm up. Warming promotes exchange at C7 or scrambling.

  • Quench: Add the electrophile (e.g., DMF) at -78°C.

  • Workup: Allow to warm to RT only after quenching is complete.

Technical Insight: The LiCl breaks oligomeric Mg aggregates, making the reagent kinetic enough to exchange the activated C2-Br at -78°C, leaving the benzenoid C7-Br untouched [3].

Troubleshooting & FAQs

Ticket #1: "I am getting a mixture of mono- and di-coupled products."

Diagnosis: Loss of Regiocontrol. Fix:

  • Stoichiometry: Ensure strictly 1.0-1.1 equivalents of boronic acid. Excess drives C7 coupling.

  • Temperature: Lower the reaction temperature by 10-20°C. C2 coupling has a lower activation energy barrier.

  • Ligand Switch: Switch to

    
     or Q-Phos. These extremely bulky ligands make it sterically difficult for the catalyst to insert into the crowded C7 position if the C2 position is already functionalized (depending on the steric bulk of the new C2 group).
    
Ticket #2: "My reaction turns black and yields 7-bromoquinoline (C2-H)."

Diagnosis: Hydrodebromination (Catalyst Death). Fix:

  • Solvent Check: Are you using Ethanol or un-distilled THF (containing peroxides/stabilizers)? Switch to Toluene.

  • Water Content: While Suzuki requires some water, too much promotes protodeboronation. Keep the ratio controlled (e.g., 4:1 Organic:Water).

  • Catalyst Loading: Increase Pd loading to 5 mol%. A faster reaction cycle gives the intermediate less time to find a hydride source.

Ticket #3: "Can I functionalize C7 first?"

Answer: Not easily via standard cross-coupling. C2 is electronically dominant. Workaround:

  • Masking: Convert C2-Br to a group that can be removed later (e.g., a thioether via

    
    ).
    
  • N-Oxide Route: Oxidize the quinoline Nitrogen (

    
    -CPBA). This alters the electronics, but actually makes C2 more susceptible to nucleophilic attack.
    
  • Recommendation: Perform the C2 coupling first, then the C7 coupling. If you need C7-R and C2-Br, you likely need to start from a different scaffold (e.g., 7-bromo-2-chloroquinoline, utilizing the Cl vs Br reactivity difference).

References

  • Mechanism of Hydrodebromination: Navarro, O., et al. "General Synthesis of Heterocycles via Palladium-Catalyzed C-N and C-C Coupling." Journal of Organic Chemistry, 2004. [Link]

  • Magnesium-Halogen Exchange Selectivity: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry, 2011. [Link]

  • Regioselective Functionalization of Quinolines: Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 2007. [Link]

  • Prevention of Debromination in Suzuki Coupling: Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angewandte Chemie Int.[1] Ed., 2009. [Link]

Sources

Catalyst poisoning in cross-coupling reactions of nitrogen heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Coupling of Nitrogen Heterocycles

Status: Operational Ticket Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group

The Core Problem: The "Substrate-as-Ligand" Paradox

User Query: "Why does my Suzuki/Buchwald coupling work perfectly with phenyl bromide but fail completely when I switch to 2-bromopyridine or imidazole?"

Technical Analysis: The root cause is competitive coordination . Nitrogen heterocycles (pyridines, imidazoles, pyrazoles) possess lone pairs that make them effective


-donor ligands. In a cross-coupling reaction, your substrate competes with your engineered ligand (phosphine or NHC) for the Palladium center.

When the substrate binds to the metal, it creates a stable, off-cycle species (a "resting state") that prevents the catalyst from turning over. This is catalyst poisoning .[1][2][3]

Visualizing the Failure Mode

The diagram below illustrates the standard catalytic cycle versus the "Poisoning Trap" where N-heterocycles arrest the process.

CatalystPoisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Nucleophile Poison POISON TRAP [L-Pd(II)(Ar)(N-Het)X] Stable 18e- Complex OxAdd->Poison + N-Heterocycle (Substrate) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Slow Dissociation Substrate Substrate (N-Heterocycle)

Figure 1: The Catalytic Cycle vs. The Poison Trap.[2][3] Note how the N-heterocycle intercepts the oxidative addition intermediate, forming a saturated complex that cannot undergo transmetallation.

Diagnostic Hub: Is it Poisoning or Instability?

Before changing conditions, confirm the diagnosis.[4]

SymptomDiagnosisVerification Test
Reaction stalls at <20% conversion Catalyst Poisoning Add 2 equivalents of the N-heterocycle to a standard "working" reaction (e.g., Ph-Br + Ph-B(OH)2). If yield drops, it's poisoning.
Pd Black precipitates immediately Catalyst Decomposition The ligand is too weak to hold the metal. Switch to bidentate ligands or NHCs.
Reaction works for Cl-substrate but not I-substrate Iodide Inhibition Iodide bridges form stable dimers [Pd(μ-I)]2. Add AgOTf to scavenge iodide or switch to Bromide.
No product, starting material consumed Protodeboronation Common in 2-pyridyl boronic acids. Analyze crude NMR for de-boronated heterocycle.
The "Clinic": Troubleshooting & Solutions
Strategy A: Ligand Selection (The Steric Shield)

Logic: Use ligands that are so bulky they physically block the N-heterocycle from binding to the Palladium, while still allowing the reaction to proceed.

  • Recommendation 1: Dialkylbiaryl Phosphines (Buchwald Ligands)

    • XPhos / RuPhos: Excellent for general purpose. The lower ring provides steric bulk over the Pd center.

    • BrettPhos: Specific for C-N coupling (Buchwald-Hartwig) with primary amines.

  • Recommendation 2: N-Heterocyclic Carbenes (NHCs)

    • Pd-PEPPSI-IPr: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is robust.

    • Why it works: The NHC binds tighter than the substrate. The "throw-away" pyridine ligand on the precatalyst ensures rapid initiation, but the bulky NHC prevents the substrate from shutting down the cycle later.

Strategy B: The "Decoy" Method (Lewis Acid Additives)

Logic: If the Nitrogen lone pair is the problem, "mask" it by binding it to a cheap Lewis acid so it ignores the Palladium.

  • Protocol: Add 1.0–1.5 equivalents of a Lewis Acid.

  • Candidates:

    • LiCl / LiOtBu: Lithium can coordinate to the nitrogen.

    • B(OMe)3: Scavenges Lewis basic sites.

    • ZnCl2 / MgCl2: Stronger masking agents (use with caution, can slow transmetallation).

Strategy C: Precatalysts (Skip the Activation Energy)

Logic: N-heterocycles often interfere with the reduction of Pd(II) to Pd(0). Using a Pd(0) source or a pre-activated Pd(II) precatalyst bypasses this vulnerability.

  • Avoid: Pd(OAc)2 + Phosphine (requires reduction in situ).

  • Use: Pd(dba)2 (if Pd(0) is stable) or G3/G4 Palladacycles (Buchwald precatalysts).

Step-by-Step Protocols
Workflow 1: The "Resuscitation" Protocol (For Stalled Reactions)

Use this when standard conditions (Pd(PPh3)4 / Na2CO3) fail.

  • Solvent Switch: Move to 1,4-Dioxane or t-Amyl Alcohol . (Polar aprotic solvents like DMF can sometimes exacerbate coordination issues).[5]

  • Base: Switch to K3PO4 (anhydrous). Finely ground.

  • Catalyst System:

    • Precatalyst: XPhos Pd G4 (2-5 mol%)

    • Activation: No extra activation needed.

  • Temperature: Heat to 80–100°C . (Heat promotes the dissociation of the poisoning heterocycle from the Pd center).

  • Additive: If substrate is a pyridine/azole, add 0.5 eq of B(OMe)3 .

Workflow 2: Coupling 2-Pyridyl Boronic Acids (Unstable)

Problem: 2-PyB(OH)2 is prone to rapid protodeboronation.

  • Boron Source: Do not use the boronic acid. Use the MIDA boronate or N-methyliminodiacetic acid ester .

  • Copper Co-catalysis:

    • Add CuCl (10-20 mol%) .

    • Mechanism:[2][6][7] The "Copper Effect" facilitates transmetallation of the "hard" 2-pyridyl nucleophile to the "soft" Palladium center.

Frequently Asked Questions (FAQs)

Q: I am using Pd-PEPPSI. It contains pyridine.[5][6][8][9] Won't that poison the reaction? A: No. The pyridine in Pd-PEPPSI is a "throw-away" ligand.[6] It stabilizes the precatalyst on the shelf but is labile enough to dissociate immediately upon heating, creating the active 12-electron species. It is much less tightly bound than a bidentate substrate might be.

Q: Can I just protect the nitrogen? A: Yes, but it adds two synthetic steps.

  • N-Oxide: Oxidize pyridine to pyridine-N-oxide. It couples well (no lone pair interference). Reduce it back later with Zn/NH4Cl.

  • Boc/Tos: For indoles/imidazoles, electron-withdrawing protecting groups (Boc, Ts) reduce the Lewis basicity of the nitrogen, preventing poisoning.

Q: My reaction turns black instantly. What does that mean? A: "Pd Black" formation means your ligand is dissociating, and the Pd is aggregating into inactive nanoparticles. This suggests your ligand (e.g., PPh3) binds too weakly compared to the substrate or solvent. Solution: Switch to a bidentate ligand (dppf, Xantphos) or a bulky NHC (IPr) that binds Pd tightly.

References
  • Mechanisms of Catalyst Poisoning

    • Erhardt, S., et al. (2012). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society.[9]

  • Buchwald-Hartwig Troubleshooting

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Pd-PEPPSI Catalysts

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst." Chemistry – A European Journal.

  • Suzuki Coupling of Heterocycles

    • Kudo, N., Perseghini, M., & Fu, G. C. (2006).[10] "A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles."[10] Angewandte Chemie International Edition.

  • Lewis Acid Additives

    • Deng, X., et al. (2010). "Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis." Journal of the American Chemical Society.[9] (Demonstrates the masking principle).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized heterocyclic compounds like 2,7-dibromoquinoline is foundational to innovation. However, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all chemical byproducts. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are designed to be a self-validating system, integrating causality with procedural steps to build a culture of safety and trust in our laboratories.

Hazard Identification: The Foundation of Safe Disposal

Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound is a halogenated aromatic compound, a class of chemicals that requires specific handling and disposal considerations due to its potential for environmental persistence and the hazardous byproducts that can form during improper treatment.[1][2]

Safety Data Sheets (SDS) for bromoquinolines consistently identify several key hazards.[3][4] This information is not merely procedural; it dictates the necessary precautions at every stage, from handling the pure compound to managing its waste stream.

Table 1: GHS Hazard Profile for Bromoquinolines

Hazard Class GHS Hazard Statement Corresponding Precautionary Codes (Examples)
Acute Toxicity H302: Harmful if swallowed.[5][6] P264, P270, P301+P310[6]
Skin Irritation H315: Causes skin irritation.[3][4] P280, P302+P352, P362+P364[6]
Eye Irritation H319: Causes serious eye irritation.[3][4] P280, P305+P351+P338[6]
Respiratory Irritation H335: May cause respiratory irritation.[3][4] P261, P271, P304+P340[4]

| Aquatic Hazard | Toxic to aquatic life with long lasting effects.[7] | P273 |

Furthermore, chemical incompatibility is a critical safety parameter. The reactivity of this compound dictates which substances must be strictly segregated from its waste stream to prevent dangerous reactions.

Table 2: Chemical Incompatibilities

Incompatible Material Rationale for Segregation
Strong Oxidizing Agents[7][8] Risk of violent exothermic reactions, potentially leading to fire or explosion.
Strong Acids[7] Can cause vigorous reactions, releasing energy and potentially hazardous fumes.

| Peroxides[7] | May form unstable and explosive mixtures. |

Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality dictates that because this compound can cause respiratory irritation and is harmful upon contact, all handling and disposal operations must be performed with robust protective measures.[3][5]

  • Engineering Control: All transfers of this compound, whether pure or as waste, must be conducted within a certified chemical fume hood.[7] This is the primary line of defense to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[3][7]

    • Skin Protection: An appropriate lab coat and chemically resistant gloves (refer to manufacturer's specifications for bromoquinolines) are mandatory to prevent skin contact.[3]

    • Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill response), a NIOSH/MSHA approved respirator with organic vapor cartridges is required.[7]

Step-by-Step Waste Management Protocol

Adherence to a systematic waste management protocol is essential. As a halogenated compound, this compound waste must never be disposed of down the drain.[1] It falls under the category of regulated chemical waste, requiring segregation and professional disposal.[9]

Experimental Protocol: Waste Collection and Segregation
  • Container Selection:

    • Choose a designated waste container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).

    • The container must have a tightly sealing lid to prevent the escape of vapors.[1]

  • Waste Stream Identification (The "Why"):

    • This is the most critical step. Designate the container specifically for "Halogenated Organic Waste." [1][9]

    • Causality: Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[1] The final disposal method for halogenated waste (high-temperature incineration with acid gas scrubbers) is specialized and more expensive.[10]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[9]

    • The label must be filled out completely and legibly, including:

      • The words "Hazardous Waste."

      • Full chemical names of all constituents (e.g., "this compound," "Dichloromethane"). Do not use abbreviations.

      • The approximate percentage of each constituent.[9]

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[9]

      • The name of the principal investigator and the laboratory location.

  • Waste Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The SAA should be equipped with secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[9]

    • Keep the container closed at all times except when adding waste.[9]

  • Managing Different Waste Forms:

    • Solid Waste: Collect pure this compound, reaction residues, and contaminated weighing papers in a dedicated, labeled container for solid halogenated waste.

    • Liquid Waste: Collect solutions containing this compound in the designated liquid halogenated waste container.

    • Contaminated Consumables: Gloves, pipette tips, and wipes heavily contaminated with this compound should be placed in a sealed, labeled bag and then into a solid waste container.[11] Sharps (needles, contaminated glassware) must be placed in a designated sharps container.[11]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EH&S) office.

  • Manage Small Spills: For minor spills within a fume hood:

    • Wearing appropriate PPE, contain the spill.

    • Soak up the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.[7][9]

    • Carefully sweep or scoop the absorbent material into a suitable, sealed container for disposal.[7]

    • Label the container as hazardous waste, detailing the contents (e.g., "Vermiculite with this compound").

    • Decontaminate the spill area as appropriate.

Final Disposal Pathway: A Logic-Driven Workflow

The ultimate destination for properly segregated and containerized this compound waste is a licensed hazardous waste disposal facility. The primary and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[10][12]

Causality: This method is chosen because temperatures exceeding 850°C, combined with specialized flue gas cleaning systems ("scrubbers"), are necessary to break down the stable aromatic structure and neutralize the resulting acidic gases (e.g., hydrogen bromide, HBr).[10] This prevents the release of harmful substances into the atmosphere.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment Protocol cluster_2 Final Steps start Generation of This compound Waste waste_form Determine Waste Form start->waste_form solid_cont Solid Halogenated Waste Container waste_form->solid_cont Solid liquid_cont Liquid Halogenated Waste Container waste_form->liquid_cont Liquid consum_cont Contaminated Consumables Bag waste_form->consum_cont Consumables label_cont Fully Label Container with all Constituents solid_cont->label_cont liquid_cont->label_cont consum_cont->solid_cont Place bag in solid container store_saa Store in Secondary Containment in SAA label_cont->store_saa request_pickup Request EH&S Waste Pickup store_saa->request_pickup

Caption: Decision workflow for this compound waste disposal.

By adhering to these scientifically grounded procedures, we uphold our commitment to safety, environmental stewardship, and regulatory compliance, ensuring that our pursuit of scientific advancement does not come at the cost of our collective well-being.

References

  • 2 - SAFETY DATA SHEET.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19).
  • SAFETY DATA SHEET - 3-Bromoquinoline. (2009-12-07). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 7-Bromoquinoline. Fisher Scientific.
  • Safety Data Sheet - 2-BROMO-6-METHOXYQUINOLINE. (2024-12-19). Fluorochem.
  • 2-Bromoquinoline Safety Data Sheet. Synquest Labs.
  • 3,6-DIBROMOQUINOLINE SDS. ECHEMI.
  • What is bromine and what are the safe disposal and recycling methods? (2025-03-18). Ideal Response.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA.
  • Environmental fate and exposure; neonicotinoids and fipronil. (2014-08-07). PubMed.
  • Chemical Waste Management Guide.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.